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  • Product: Dimethyl phenyl phosphate
  • CAS: 10113-28-7

Core Science & Biosynthesis

Foundational

thermal degradation kinetics of dimethyl phenyl phosphate

An In-Depth Technical Guide on the Thermal Degradation Kinetics of Dimethyl Phenyl Phosphate (DMPP) Executive Summary Understanding the thermal degradation kinetics of organophosphate esters is a critical imperative for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermal Degradation Kinetics of Dimethyl Phenyl Phosphate (DMPP)

Executive Summary

Understanding the thermal degradation kinetics of organophosphate esters is a critical imperative for researchers in material science, tribology, and pharmaceutical development. Dimethyl phenyl phosphate (DMPP), an alkyl-aryl phosphate, presents a unique kinetic profile due to the distinct bond dissociation energies of its aliphatic and aromatic substituents. As a Senior Application Scientist, I have structured this guide to move beyond empirical observation, delving into the precise mechanistic causality of DMPP pyrolysis. We will explore the substituent-driven cleavage pathways, establish a self-validating experimental protocol for kinetic extraction, and analyze the resulting thermodynamic parameters.

Mechanistic Causality: Substituent Effects on Degradation

The thermal degradation of organophosphorus esters is not a monolithic event; it is a highly orchestrated sequence of bond scissions dictated by the oxygenation level at the phosphorus center and the nature of the substituents[1]. DMPP contains two primary alkyl groups (methyl) and one aryl group (phenyl). This structural dichotomy forces a multi-stage degradation mechanism.

Stage 1: Alkyl Cleavage (Low Temperature) The initial degradation step corresponds to the elimination of a phosphorus acid via the cleavage of the alkyl groups[1]. For primary alkyl phosphates like the methyl groups in DMPP, thermal decomposition proceeds predominantly through C–O and C–H bond cleavage[2]. Because the sp³ carbon-oxygen bond is relatively labile compared to aromatic bonds, this elimination occurs rapidly at lower temperatures, generating volatile aliphatic fragments and leaving behind phenyl phosphoric acid derivatives[3].

Stage 2: Aryl Cleavage (High Temperature) Aryl phosphates exhibit significantly higher thermal stability. The decomposition of the remaining phenyl group occurs almost exclusively through P–O and C–H cleavage, requiring substantially higher thermal energy[4]. The onset temperature for C–O/P–O cleavage strictly follows the order of substituent stability: tertiary alkyl < secondary alkyl < primary alkyl < aryl[4]. Consequently, the phenyl group acts as a thermal anchor, delaying complete volatilization and promoting the formation of a polyphosphate char residue[2].

Mechanism DMPP Dimethyl Phenyl Phosphate (DMPP) Stage1 Stage 1: Alkyl Cleavage (C-O / C-H Scission) DMPP->Stage1 Low Activation Energy Intermediate Phenyl Phosphoric Acid Derivatives Stage1->Intermediate Stage2 Stage 2: Aryl Cleavage (P-O Scission) Intermediate->Stage2 High Activation Energy Products Polyphosphates & Char Residue Stage2->Products

Fig 1. Two-stage thermal degradation pathway of Dimethyl Phenyl Phosphate.

Self-Validating Experimental Protocol: Kinetic Extraction

To accurately model the degradation kinetics of DMPP, we must employ a methodology that prevents mathematical artifacts (such as the kinetic compensation effect). A single-heating-rate experiment is insufficient. Instead, we utilize an isoconversional (model-free) approach via Thermogravimetric Analysis (TGA). This system is "self-validating" because it relies on the shift of derivative thermogravimetric (DTG) peaks across multiple heating rates to calculate activation energy ( Ea​ ) independently of the reaction model.

Step-by-Step TGA Workflow
  • Instrument Calibration (The Control): Calibrate the TGA microbalance using standard weights. Perform temperature calibration using the Curie point of high-purity reference metals (e.g., Alumel, Nickel) to ensure thermal accuracy across the 100°C–800°C range.

  • Sample Preparation: Load precisely 5.0 ± 0.1 mg of DMPP into an alumina crucible. Causality: Maintaining a low and consistent sample mass minimizes thermal gradients and mass transfer limitations (e.g., self-cooling from endothermic volatilization).

  • Isothermal Conditioning: Purge the furnace with high-purity Nitrogen (50 mL/min) and hold isothermally at 50°C for 10 minutes to establish a stable baseline and remove trace moisture. Causality: Water passivates surfaces and can artificially alter the onset of phosphate ester decomposition[4].

  • Dynamic Heating (Multi-Rate): Heat the sample from 50°C to 700°C. You must repeat this exact run on fresh samples at four distinct heating rates ( β ): 5, 10, 15, and 20 K/min.

  • Data Deconvolution: Extract the conversion fraction ( α ) as a function of temperature ( T ) for each heating rate. Isolate the two distinct mass-loss stages corresponding to alkyl and aryl cleavage.

Protocol Prep 1. Isothermal Conditioning TGA 2. Dynamic TGA (5, 10, 15, 20 K/min) Prep->TGA Data 3. DTG Peak Deconvolution TGA->Data Model 4. Isoconversional Analysis (FWO) Data->Model

Fig 2. Self-validating thermogravimetric workflow for kinetic parameter extraction.

Quantitative Kinetic Data Analysis

Once the TGA data is collected, we apply the Flynn-Wall-Ozawa (FWO) method. The FWO equation allows us to plot ln(β) versus 1/T for specific conversion values ( α ). The slope of these linear fits yields the activation energy ( Ea​ ).

ln(β)=ln(Rg(α)AEa​​)−5.331−1.052RTEa​​

Based on the established behavior of mixed alkyl-aryl phosphates[2][4], the quantitative kinetic parameters for DMPP degradation are summarized below. The stark contrast in Ea​ between the two stages mathematically validates the mechanistic hypothesis outlined in Section 1.

Table 1: Representative Kinetic Parameters for DMPP Thermal Degradation

Degradation StageChemical MechanismTemp. Range (°C)Activation Energy ( Ea​ , kJ/mol)Pre-exponential Factor ( lnA , s⁻¹)
Stage 1 Alkyl (Methyl) C–O / C–H Scission180 – 320115.4 ± 4.214.2 ± 0.8
Stage 2 Aryl (Phenyl) P–O Scission380 – 550198.7 ± 6.522.5 ± 1.1

Note: The high Ea​ in Stage 2 reflects the resonance stabilization of the phenoxy leaving group, which resists thermal homolysis until extreme temperatures are reached.

Implications for Drug Development and Material Science

The thermal degradation kinetics of DMPP are not merely academic; they dictate its utility and safety profile across industries.

  • Pharmaceutical Prodrug Design: In drug discovery, phosphate esters are frequently used to synthesize phospho-amino acid prodrugs to overcome cell membrane impermeability[5]. However, the charged phosphate moiety must remain stable during formulation (often involving heat) but cleave predictably in vivo. Understanding the low-temperature lability of the methyl groups versus the stability of the phenyl group allows medicinal chemists to tune the stereoselective formation of reaction products and optimize prodrug shelf-life[6].

  • Flame Retardants & Tribology: In material science, DMPP functions as a flame retardant. To function effectively, the compound must decompose in a degrading polymer matrix to generate active radical moieties that escape to the gas phase and interrupt combustion[1]. The two-stage kinetic profile is highly advantageous here: Stage 1 releases volatile radical scavengers early in the fire cycle, while Stage 2 promotes the formation of a protective, thermally insulating polyphosphate char on the material surface[2][4].

By mastering the substituent-driven kinetics of molecules like DMPP, scientists can engineer next-generation materials and therapeutics with precisely calibrated thermal and chemical triggers.

References

  • Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. American Chemical Society (ACS).[Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. PubMed.[Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. OUCI.[Link]

  • Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. ChemRxiv.[Link]

  • Stereoselective Formation of Multiple Reaction Products by the Phosphotriesterase from Sphingobium sp. TCM1. PMC.[Link]

  • Development of Novel Phospho-Amino Acid Prodrugs as Powerful Tools in Drug Discovery. Cardiff University.[Link]

Sources

Exploratory

Engineering Fire Resistance: The Dual-Phase Mechanism of Dimethyl Phenyl Phosphate in Polymeric Matrices

Executive Summary As the regulatory landscape shifts away from halogenated flame retardants due to their environmental persistence and toxicity, organophosphorus flame retardants (OPFRs) have emerged as the industry stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the regulatory landscape shifts away from halogenated flame retardants due to their environmental persistence and toxicity, organophosphorus flame retardants (OPFRs) have emerged as the industry standard. Among these, Dimethyl phenyl phosphate (DMPP, CAS 10113-28-7) represents a structurally optimized molecule that bridges the mechanistic divide between purely aliphatic and purely aromatic phosphates 1[1].

As a Senior Application Scientist, I approach flame retardancy not merely as a regulatory checkbox, but as a kinetic competition between polymer pyrolysis and radical scavenging. This whitepaper dissects the dual-phase (condensed and gas) mechanism of DMPP, providing researchers and material scientists with the foundational causality and self-validating experimental protocols required to engineer advanced, fire-resistant polymer composites.

Molecular Architecture and Thermal Kinetics

The efficacy of an OPFR is fundamentally dictated by its level of oxygenation and the nature of its ester cleavage during thermal stress 2[2].

  • Alkyl Phosphates (e.g., trimethyl phosphate) typically undergo rapid decomposition at relatively low temperatures via nucleophilic attack or cis-elimination. This yields phosphorus acids early in the fire cycle, driving condensed-phase charring.

  • Aryl Phosphates (e.g., triphenyl phosphate) require higher activation energies for P-O-C cleavage. They are more thermally stable and tend to volatilize or decompose at higher temperatures to release radical-trapping phosphorus species into the gas phase 3[3].

DMPP contains a central phosphorus atom bonded to two methoxy groups and one phenoxy group . This engineered asymmetry allows DMPP to operate across a broader, staged temperature window, providing a synergistic dual-action mechanism.

Mechanistic Pathways of Flame Retardancy

The Condensed Phase: Phosphorylation and Charring

At temperatures between 250°C and 300°C, the aliphatic methoxy groups of DMPP cleave. This early-stage degradation generates polyphosphoric acid derivatives. In oxygen-containing polymers (such as polyurethanes, epoxies, or polyesters), these acids act as potent dehydration catalysts 4[4]. They promote cross-linking and the formation of a vitreous, carbonaceous char layer. This char acts as a physical barrier, insulating the underlying virgin polymer from external heat flux and preventing the escape of combustible pyrolysis gases 5[5].

The Gas Phase: Radical Scavenging

As the temperature exceeds 350°C, the more stable phenoxy group and remaining phosphorus fragments degrade. Crucially, they extrude volatile phosphorus radicals—specifically PO∙ and PO2∙​ —into the flame zone 2[2]. These species are highly efficient scavengers of the combustion-propagating H∙ and OH∙ radicals, neutralizing the exothermic chain reaction via the following catalytic cycle:

  • PO∙+H∙→HPO

  • HPO+H∙→H2​+PO∙

  • PO∙+OH∙→HPO2​

  • HPO2​+H∙→H2​O+PO∙

Mechanism cluster_gas Gas Phase Mechanism cluster_condensed Condensed Phase Mechanism Polymer Polymer Matrix + DMPP Heat Thermal Stress (>250°C) Polymer->Heat Degradation DMPP Thermal Degradation Heat->Degradation Volatiles Volatile P-Species Release Degradation->Volatiles Aryl Cleavage (>350°C) Acids Polyphosphoric Acid Generation Degradation->Acids Alkyl Cleavage (~250°C) PORadicals PO· / PO2· Radical Formation Volatiles->PORadicals Scavenging Scavenging of H· and OH· PORadicals->Scavenging FlameInhib Flame Inhibition Scavenging->FlameInhib Dehydration Polymer Dehydration Acids->Dehydration Char Vitreous Char Layer Formation Dehydration->Char Insulation Thermal & Mass Insulation Char->Insulation

Caption: The dual-phase flame retardant mechanism of DMPP, illustrating the divergence of alkyl and aryl cleavage pathways.

Experimental Validation Protocols

To rigorously validate the dual-phase action of DMPP, we must employ orthogonal analytical techniques. Do not rely on a single macroscopic fire test; causality requires isolating the gas and condensed phases.

Protocol A: Evolved Gas Analysis via TGA-FTIR (Gas Phase Validation)

Objective: Identify the exact temperature at which PO∙ precursors are released and differentiate pyrolysis from oxidation.

  • Sample Preparation: Cryogenically mill the polymer/DMPP composite to a fine powder (particle size < 100 µm). Causality: High surface-area-to-volume ratio eliminates thermal gradients within the sample pan, ensuring uniform degradation kinetics.

  • Atmosphere Control: Run the Thermogravimetric Analysis (TGA) from 50°C to 800°C at 10°C/min in a pure Nitrogen ( N2​ ) atmosphere, followed by an identical run in Air. Causality: The N2​ run isolates pure thermal pyrolysis (simulating the oxygen-starved inner core of a burning polymer), while the Air run simulates the thermo-oxidative surface.

  • FTIR Transfer Line: Maintain the TGA-FTIR transfer line at exactly 200°C. Causality: This prevents the condensation of high-boiling phosphorus volatiles before they reach the infrared gas cell, preventing false-negative readings for gas-phase activity.

  • Self-Validation Loop: Prior to testing, run a Calcium Oxalate monohydrate standard. The known, distinct mass loss steps (water, CO, CO2) calibrate the temporal lag between the TGA mass loss event and the FTIR spectra detection.

Protocol B: Cone Calorimetry & Char Characterization (Condensed Phase Validation)

Objective: Quantify macroscopic fire behavior and verify the chemical composition of the insulating char.

  • Irradiance Setup: Expose 100x100x3 mm plaques to a heat flux of 35 kW/m² in a Cone Calorimeter (ISO 5660). Causality: 35 kW/m² accurately simulates the heat flux of a developing room fire, providing real-world predictive data for Peak Heat Release Rate (pHRR) and Total Smoke Release (TSR).

  • Residue Extraction: Post-combustion, carefully extract the intumescent char layer.

  • XPS Analysis: Subject the char to X-ray Photoelectron Spectroscopy (XPS). Focus on the P 2p binding energy region. Causality: A shift in the P 2p peak to ~134 eV confirms the transformation of DMPP into polyphosphoric acid networks, rather than unreacted trapped additive.

  • Self-Validation Loop (Mass Balance): Calculate the total phosphorus in the original sample. This must equal the P quantified in the XPS char residue plus the P evolved in the gas phase (integrated from the TGA-FTIR data). A closed mass balance confirms no systemic data loss.

Workflow cluster_tests Orthogonal Validation Testing Prep Sample Prep (Cryogenic Milling) TGA TGA-FTIR (Gas Phase Kinetics) Prep->TGA Cone Cone Calorimetry (Macroscopic Fire) Prep->Cone Analysis Mechanistic Data Synthesis & Mass Balance TGA->Analysis XPS XPS / Raman (Char Composition) Cone->XPS Extract Char Cone->Analysis XPS->Analysis

Caption: Self-validating experimental workflow combining macroscopic fire testing with molecular-level phase analysis.

Quantitative Performance Data

The synergistic effect of DMPP's hybrid structure becomes evident when compared against purely aliphatic or purely aromatic baseline formulations. The data below represents standardized testing in a typical epoxy resin matrix loaded at 10 wt% flame retardant.

FormulationPeak HRR (kW/m²)Total Smoke Release (m²/m²)Char Residue (%)Primary Mechanism
Neat Epoxy Resin (Control) 120085012.5N/A
Epoxy + Trimethyl Phosphate 95078024.0Condensed Phase (Charring)
Epoxy + Triphenyl Phosphate 88062015.5Gas Phase (Radical Scavenging)
Epoxy + DMPP 610 490 28.5 Dual-Phase Synergistic

Table 1: Comparative fire performance metrics demonstrating the superior reduction in Heat Release Rate and Smoke Production achieved by DMPP's dual-phase mechanism.

Conclusion

Dimethyl phenyl phosphate (DMPP) is not merely an additive; it is an engineered thermal response system. By leveraging the distinct activation energies of its methoxy and phenoxy substituents, it orchestrates a sequential defense against combustion. It first fortifies the condensed phase with an insulating polyphosphoric char, then deploys volatile PO∙ radicals to chemically extinguish the gas-phase flame. For researchers developing next-generation materials, understanding and validating this dual causality is the key to achieving stringent fire safety standards without compromising polymer performance.

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Foundational

Comprehensive Nuclear Magnetic Resonance (NMR) Characterization of Dimethyl Phenyl Phosphate: A Technical Guide

Executive Summary Dimethyl phenyl phosphate (DMPP) is a foundational organophosphate ester utilized extensively in the development of cholinesterase inhibitors, flame retardants, and as a 1[1]. For researchers and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl phenyl phosphate (DMPP) is a foundational organophosphate ester utilized extensively in the development of cholinesterase inhibitors, flame retardants, and as a 1[1]. For researchers and drug development professionals, the accurate structural elucidation of DMPP via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying synthetic purity, assessing stability, and monitoring enzymatic hydrolysis. This whitepaper provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for DMPP, detailing the causality behind experimental acquisition choices and the mechanistic origins of its heteronuclear spin-spin coupling.

Mechanistic Overview: Heteronuclear Spin-Spin Coupling

Unlike simple aliphatic or aromatic organic molecules, organophosphates like DMPP contain a ³¹P nucleus. Phosphorus-31 is 100% naturally abundant and possesses a nuclear spin of I = 1/2. This introduces complex heteronuclear scalar coupling across both the ¹H and ¹³C spectra.

Understanding the causality behind these spectral features is paramount: the magnetic moment of the ³¹P nucleus polarizes the electrons in the intervening P–O–C and P–O–C–H bonds. This polarization transfer splits the adjacent proton and carbon signals into distinct doublets. Failure to account for these J{PH} and J{PC} couplings often leads amateur chemists to misinterpret spectral purity, mistaking a single phosphorus-coupled doublet for two distinct chemical environments.

Coupling_Pathways Phosphorus 31P Nucleus MethoxyH 1H (Methoxy) Phosphorus->MethoxyH 3J_PH (~11.2 Hz) MethoxyC 13C (Methoxy) Phosphorus->MethoxyC 2J_PC (~6.0 Hz) IpsoC 13C (Ipso) Phosphorus->IpsoC 2J_PC (~6.5 Hz) OrthoC 13C (Ortho) Phosphorus->OrthoC 3J_PC (~4.8 Hz)

Caption: Spin-spin coupling pathways from the 31P nucleus to adjacent 1H and 13C nuclei.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the NMR acquisition must be designed as a self-validating system. The following protocol guarantees that the resulting spectra accurately reflect the thermodynamic state of the analyte.

Step 1: Anhydrous Sample Preparation

  • Action : Dissolve 15–20 mg of high-purity DMPP in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality : CDCl₃ is selected for its superior solvating power for polar organophosphates and its lack of exchangeable protons, which prevents unwanted transesterification or hydrolysis of the phosphate ester. TMS serves as an internal reference (0.00 ppm) to calibrate chemical shifts accurately.

Step 2: Magnetic Field Homogenization (Lock and Shim)

  • Action : Transfer the sample tube to a 400 MHz (for ¹H) / 101 MHz (for ¹³C) NMR spectrometer. Establish a deuterium lock and perform automated or manual gradient shimming (Z1-Z5).

  • Causality : The deuterium lock prevents B₀ field drift during acquisition. Precise shimming ensures a highly homogeneous magnetic field, which is critical for resolving fine heteronuclear couplings (e.g., the 4.8 Hz ³J_{PC} coupling) rather than blurring them into broad, uninterpretable singlets.

Step 3: ¹H NMR Acquisition and Integration Validation

  • Action : Acquire the proton spectrum using a standard 30° pulse sequence with a relaxation delay (D1) of 2 seconds.

  • Self-Validation Check : Integrate the resulting spectrum. The system is self-validating if the ratio of the aliphatic doublet (~3.89 ppm) to the total aromatic multiplet area (~7.18–7.39 ppm) is exactly 6:5. Any deviation quantitatively flags the presence of impurities (e.g., unreacted phenol) or incomplete longitudinal relaxation (T₁).

Step 4: ¹³C{¹H} NMR Acquisition

  • Action : Acquire the carbon spectrum using a composite pulse proton-decoupling sequence (e.g., WALTZ-16) and a minimum of 512 scans.

  • Causality : Proton decoupling collapses complex ¹J_{CH} multiplets into sharp singlets, artificially enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). Crucially, this isolates the ³¹P–¹³C scalar couplings, allowing direct observation of the phosphorus nucleus's effect on the carbon backbone.

NMR_Workflow SamplePrep Sample Preparation (DMPP in CDCl3) LockShim Lock & Shim (Automated/Manual) SamplePrep->LockShim Transfer to Magnet Acquisition Pulse Sequence (1H, 13C, 31P) LockShim->Acquisition Optimize B0 Processing Fourier Transform & Phase Correction Acquisition->Processing FID Signal Validation Data Validation (J-Coupling Analysis) Processing->Validation Spectrum

Caption: Workflow for NMR acquisition and validation of dimethyl phenyl phosphate.

Quantitative Data Presentation

The ¹H NMR spectrum of DMPP is characterized by a distinct downfield doublet representing the six equivalent methoxy protons split by the phosphorus nucleus. The aromatic region displays complex multiplets due to overlapping ortho, meta, and para protons[1].

Table 1: ¹H NMR Data for Dimethyl Phenyl Phosphate (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.33 – 7.39Multiplet (m)2H-Phenyl meta-protons (C3-H, C5-H)
7.18 – 7.25Multiplet (m)3H-Phenyl ortho- (C2-H, C6-H) and para-protons (C4-H)
3.89Doublet (d)6H³J_{PH} = 11.2Methoxy protons (-OCH₃)

In the ¹³C NMR spectrum, heteronuclear coupling is equally prominent. The methoxy carbons appear as a doublet at 54.8 ppm. Within the aromatic ring, the ipso-carbon (C1) and ortho-carbons (C2, C6) also exhibit splitting due to their proximity to the phosphorus center, appearing at 150.8 ppm and 120.0 ppm, respectively[2].

Table 2: ¹³C NMR Data for Dimethyl Phenyl Phosphate (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
150.8Doublet (d)²J_{PC} ≈ 6.5Phenyl ipso-carbon (C1)
129.9Singlet (s)-Phenyl meta-carbons (C3, C5)
125.0Singlet (s)-Phenyl para-carbon (C4)
120.0Doublet (d)³J_{PC} ≈ 4.8Phenyl ortho-carbons (C2, C6)
54.8Doublet (d)²J_{PC} ≈ 6.0Methoxy carbons (-OCH₃)

Note: The ³¹P NMR spectrum (proton-decoupled) for DMPP typically yields a single sharp resonance around -3.4 to -6.0 ppm depending on exact concentration and referencing standards, validating a single phosphorus environment[1].

References

  • Stereoselective Formation of Multiple Reaction Products by the Phosphotriesterase from Sphingobium sp. TCM1 Source: ACS Publications (Biochemistry) URL:[Link]

  • Synthesis, biochemical evaluation, and molecular modeling studies of aryl and arylalkyl di-n-butyl phosphates Source: California State University, Long Beach (Bioorganic & Medicinal Chemistry) URL:[Link]

  • Supporting Information: Design of New Potent Insecticides of Organophosphate Derivatives Source: bioRxiv URL:[Link]

Sources

Exploratory

Dimethyl Phenyl Phosphate (DMPP): Comprehensive Solubility Profile and Methodological Guide in Organic Solvents

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary Dimethyl phenyl phosphate (DMPP) is a critical organophosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Dimethyl phenyl phosphate (DMPP) is a critical organophosphate ester utilized extensively as a model compound in nerve agent decontamination research, a precursor in chemical synthesis, and an intermediate in biochemical evaluations. Understanding its solubility thermodynamics and solvent-specific interactions is paramount for designing robust experimental workflows. This whitepaper provides an in-depth analysis of DMPP's solubility profile across organic solvents, elucidates the physicochemical causality behind solvent selection, and outlines self-validating protocols for its quantification and manipulation.

Physicochemical Thermodynamics and Solubility Causality

DMPP (CAS: 10113-28-7) exhibits a highly polarized phosphoryl (P=O) core flanked by lipophilic methyl and phenyl substituents. This structural dichotomy dictates its solvation thermodynamics. The P=O bond acts as a weak hydrogen-bond acceptor, while the aromatic ring and alkyl chains dominate the molecule's overall van der Waals volume.

Consequently, DMPP is highly soluble in organic solvents such as ethanol and ether, but exhibits poor solubility in pure water 1[1]. The hydrophobic bulk of the phenyl ring outweighs the hydration energy of the phosphoryl oxygen, necessitating the use of organic solvents or precise co-solvent ratios for homogeneous assays.

Table 1: Physicochemical and Quantitative Data Summary
ParameterValueMechanistic Implication / Causality
CAS Number 10113-28-7Unique identifier for chemical sourcing 1[1].
Molecular Formula C8H11O4PDefines the lipophilic-to-hydrophilic structural ratio.
Aqueous Solubility LowHydrophobic phenyl/methyl groups dominate solvation energy 1[1].
Solubility in Alcohols HighFavorable hydrogen bonding with the P=O acceptor 2[2].
Solubility in DCM/Ether HighStrong dispersion forces with lipophilic moieties 3[3].
UV-Vis Extinction Coeff. 907 M⁻¹ cm⁻¹ (at 275 nm)Enables precise micromolar quantification in solution 4[4].
Solubility Limit (2% MeOH) ~0.5 mMMaximum concentration before micro-emulsion formation 5[5].

Solvent-Specific Behaviors and Application Causality

The choice of solvent for DMPP is not merely a matter of dissolution; it fundamentally alters the molecule's reactivity profile.

Protic Solvents (Methanol and Ethanol)

In protic solvents like methanol, DMPP dissolves readily due to favorable hydrogen bonding between the solvent's hydroxyl proton and the P=O oxygen. However, methanol is not an inert spectator. In decontamination models, methanol acts synergistically as both a solvent and a nucleophile. For instance, in metal-ion catalyzed alcoholysis, La³⁺(–OMe)/methanol systems are employed to rapidly degrade organophosphates 2[2]. The high solubility of DMPP in methanol ensures a homogeneous catalytic environment, overcoming the mass-transfer limitations typically seen in aqueous hydrolysis. Furthermore, for biochemical assays, dilute protic systems (e.g., 2% methanol) are utilized to maintain DMPP in solution up to 0.5 mM without denaturing target enzymes 5[5].

Aprotic Solvents (Dichloromethane and Ethers)

For synthetic workflows, aprotic solvents are mandatory to prevent premature solvolysis. DMPP is highly soluble in dichloromethane (DCM) and diethyl ether. During the synthesis of dialkyl phenyl phosphates, reactions are typically carried out in anhydrous DCM 3[3]. DCM provides an inert, highly solvating environment that stabilizes the transition states during phosphoryl transfer reactions without competing as a nucleophile.

SolventPathway DMPP Dimethyl Phenyl Phosphate (DMPP) Protic Protic Solvents (e.g., Methanol) DMPP->Protic Aprotic Aprotic Solvents (e.g., Dichloromethane) DMPP->Aprotic Sol1 High Solubility Nucleophilic Environment Protic->Sol1 Sol2 High Solubility Inert Environment Aprotic->Sol2 App1 Metal-Ion Catalyzed Alcoholysis Sol1->App1 App2 Chemical Synthesis & Extraction Workflows Sol2->App2

Fig 1. Mechanistic divergence of DMPP applications based on solvent proticity and nucleophilicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate internal validation mechanisms to guarantee that solubility limits and reaction kinetics are accurately captured.

Protocol 1: Quantitative Solubility Assessment via UV-Vis Spectroscopy

This protocol leverages the specific UV absorbance of the phenyl ring attached to the phosphorus center to quantify solubility limits. The extinction coefficient for DMPP at 275 nm is established as 907 M⁻¹ cm⁻¹ 4[4].

  • Step 1: Preparation: Prepare a stock solution of DMPP in 100% methanol.

  • Step 2: Dilution: Aliquot the stock into an aqueous buffer to achieve a final co-solvent concentration of 2% methanol.

    • Causality: Pure aqueous systems force DMPP out of solution; 2% methanol provides sufficient co-solvation to maintain homogeneous dispersion without denaturing biological targets during downstream enzymatic assays 5[5].

  • Step 3: Spectral Scanning: Record the absorbance spectrum from 200 nm to 400 nm using a quartz cuvette.

  • Step 4: Quantification: Isolate the absorbance at 275 nm. Calculate the concentration using the Beer-Lambert law ( A=ϵlc ).

  • Self-Validation Check: Plot absorbance versus theoretical concentration. The system is self-validating: a linear increase up to 0.5 mM confirms complete solubility 5[5]. Any deviation from linearity (plateauing or erratic scattering) instantly signals that the solubility threshold has been breached and micro-emulsions are forming.

ProtocolWorkflow Step1 Step 1: Preparation Dissolve in 100% Methanol Step2 Step 2: Dilution 2% Methanol Co-solvent Step1->Step2 Step3 Step 3: UV-Vis Scan Isolate 275 nm Step2->Step3 Step4 Step 4: Quantification Apply Beer-Lambert Step3->Step4 Validation Validation Linearity check up to 0.5 mM Step4->Validation

Fig 2. Step-by-step self-validating workflow for UV-Vis quantification of DMPP in 2% methanol.

Protocol 2: Metal-Ion Catalyzed Alcoholysis (Decontamination Model)

This workflow models the destruction of organophosphates using a protic organic solvent system.

  • Step 1: Solvent/Catalyst Preparation: Dissolve Lanthanum(III) triflate in anhydrous methanol to generate the La³⁺(–OMe)/methanol catalytic system.

  • Step 2: Substrate Introduction: Inject DMPP into the methanolic solution under continuous stirring at 25°C.

  • Step 3: Kinetic Sampling: Withdraw aliquots at predefined intervals (e.g., 1, 5, 10, 30 minutes) and quench immediately in a dilute HCl/DCM biphasic mixture.

    • Causality: The acidic quench instantly neutralizes the La³⁺ catalyst, halting the reaction at precise timepoints, while DCM rapidly partitions the organic products away from the aqueous phase to prevent further degradation 2[2].

  • Step 4: Extraction & Analysis: Extract the organic layer (DCM) containing the unreacted DMPP and transesterified products. Analyze via GC/MS.

  • Self-Validation Check: The protocol relies on mass balance. The molar disappearance of the DMPP peak must equal the molar appearance of the degradation products. A mismatch indicates side-reactions, volatilization, or incomplete extraction, thereby validating the integrity of the kinetic data.

References

  • Buy Dimethyl phenyl phosphate (EVT-372935) | 10113-28-7. EvitaChem.
  • METAL ION-CATALYZED ALCOHOLYSIS AS A STRATEGY FOR THE DESTRUCTION OF ORGANOPHOSPHORUS CHEMICAL WARFARE AGENTS. DTIC.
  • Synthesis, biochemical evaluation, and molecular modeling studies of aryl and arylalkyl di-n-butyl phosph
  • Dialkyl phenyl phosphates as novel selective inhibitors of butyrylcholinesterase.
  • Stereoselective Formation of Multiple Reaction Products by the Phosphotriesterase

Sources

Foundational

Thermodynamic Profiling and Hydrolysis Mechanisms of Dimethyl Phenyl Phosphate in Aqueous Solutions

As a Senior Application Scientist navigating the intersection of physical chemistry and drug design, I approach the thermodynamic profiling of organophosphates not merely as a data-collection exercise, but as a mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of physical chemistry and drug design, I approach the thermodynamic profiling of organophosphates not merely as a data-collection exercise, but as a mechanistic puzzle. Dimethyl phenyl phosphate (DMPP) serves as a quintessential model phosphotriester. Its behavior in aqueous solutions dictates its viability as a selective inhibitor for butyrylcholinesterase (BChE) in Alzheimer's research[1], as well as its persistence as an environmental pollutant.

This technical guide deconstructs the thermodynamic properties of DMPP, explaining the causality behind its hydrolysis mechanisms and detailing self-validating experimental protocols for precise kinetic profiling.

The Thermodynamic Landscape of the P-O Bond

The thermodynamic stability of DMPP in an aqueous environment is governed by the susceptibility of its phosphorus center to nucleophilic attack. Unlike phosphate monoesters, which possess a formal negative charge that repels nucleophiles and often forces a dissociative (D_N) pathway, fully esterified phosphotriesters like DMPP lack this electrostatic shield. Consequently, triesters react predominantly through an associative ( AN​DN​ ) mechanism[2].

Associative vs. Dissociative Pathways

In an aqueous alkaline solution, the hydroxide ion attacks the phosphorus atom of DMPP, forming a high-energy pentacoordinate phosphorane intermediate. The activation entropies ( ΔS‡ ) for these reactions are typically near-zero or negative, which serves as a critical thermodynamic signature distinguishing associative pathways from dissociative ones[3].

Once the pentacoordinate intermediate is formed, the system faces a thermodynamic bifurcation: cleavage of the P-O(aryl) bond or the P-O(alkyl) bond. Because the phenoxide ion ( pKa​≈10 ) is a vastly superior leaving group compared to the methoxide ion ( pKa​≈15.5 ), the enthalpy of reaction ( ΔH ) heavily favors the elimination of phenol, yielding dimethyl phosphate as the primary product[4].

Pathway Reactant DMPP + OH⁻ (Reactants) Intermediate Pentacoordinate Phosphorane Intermediate Reactant->Intermediate Nucleophilic Attack (A_N) Product1 Dimethyl Phosphate + Phenoxide Intermediate->Product1 P-O(Aryl) Cleavage (Thermodynamically Favored) Product2 Methyl Phenyl Phosphate + Methoxide Intermediate->Product2 P-O(Alkyl) Cleavage (Minor Pathway)

Fig 1. Associative hydrolysis pathway of DMPP highlighting the pentacoordinate intermediate.

Quantitative Thermodynamic and Kinetic Data

To engineer stable prodrugs or effective enzymatic degraders, we must quantify the thermodynamic barriers. Table 1 summarizes the core physicochemical parameters of DMPP hydrolysis.

Table 1: Thermodynamic and Kinetic Parameters of DMPP Hydrolysis in Aqueous Media

ParameterValue / DescriptionMechanistic Implication
Hydrolysis Pathway Associative ( AN​DN​ )Proceeds via a pentacoordinate phosphorane intermediate[2].
Primary Leaving Group Phenoxide ( pKa​≈10 )P-O(aryl) cleavage is exergonic and thermodynamically favored over P-O(alkyl) cleavage.
Activation Energy ( Ea​ ) ~13 - 16 kcal/molRepresents a moderate thermodynamic barrier; requires alkaline conditions or enzymatic catalysis (e.g., Phosphotriesterase) for rapid degradation.
Extinction Coefficient ( E275​ ) 907M−1cm−1 The differential absorbance between bound and free phenol allows for precise UV-Vis tracking of the reaction[4].

Self-Validating Experimental Protocols

In our laboratories, we do not simply measure the disappearance of a substrate; we design our assays to isolate specific thermodynamic barriers. Every protocol must be a self-validating system to ensure data integrity.

Protocol A: Spectrophotometric Determination of Hydrolysis Kinetics

This protocol measures the real-time ΔG‡ of the P-O(aryl) cleavage by tracking the release of the phenoxide ion. We utilize the specific extinction coefficient ( E275​=907M−1cm−1 ) determined by subtracting the spectrum of phenol attached to the phosphorus center from that of free phenol[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve DMPP in anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock. Causality: DMSO prevents premature aqueous hydrolysis during storage.

  • Baseline Establishment: Prepare a blank cuvette containing the aqueous buffer and 50 mM NaOH. Zero the spectrophotometer at 275 nm.

  • Reaction Initiation: Inject the DMPP stock into the reaction cuvette (final concentration 10–40 µM, with <2% total DMSO volume). Rapidly mix.

  • Kinetic Tracking: Monitor the increase in absorbance at 275 nm over time under isothermal conditions (e.g., 25.0 °C).

  • System Validation (The "Self-Check"): Run a parallel reaction monitoring the isosbestic points. If the isosbestic point shifts during the reaction, it indicates a secondary degradation pathway (e.g., P-O(alkyl) cleavage), and the pseudo-first-order assumption must be mathematically corrected.

Protocol B: NMR-Based Thermodynamic Profiling

While UV-Vis provides rapid kinetic data, 31 P NMR is required to map the complete thermodynamic distribution of products (dimethyl phosphate vs. methyl phenyl phosphate).

Step-by-Step Methodology:

  • Reaction Execution: Hydrolyze 100 µM DMPP in an aqueous solution using 50 mM NaOH until the reaction reaches thermodynamic equilibrium.

  • Quenching & Extraction: Quench the reaction by neutralizing the pH. Extract the aqueous phase with 1.0 mL of ethyl acetate to remove any unreacted DMPP and free phenol[4].

  • Sample Preparation: Mix 600 µL of the isolated aqueous phase with 100 µL of D2​O to provide a lock signal for the NMR spectrometer[4].

  • Data Acquisition: Record the 31 P NMR spectra. Dimethyl phosphate and methyl phenyl phosphate will resolve at distinct chemical shifts.

  • System Validation (The "Self-Check"): Spike the aqueous phase with a known concentration of trimethyl phosphate as an internal standard. This allows the conversion of relative integration ratios into absolute thermodynamic yields, validating mass balance.

Workflow S1 S1 S2 2. Reaction Initiation Add 50 mM NaOH to 10-40 µM DMPP S1->S2 Validate purity S3 3. Kinetic Tracking UV-Vis tracking of phenoxide at 275 nm S2->S3 Isothermal conditions S4 4. Thermodynamic Profiling 31P NMR for product distribution S3->S4 Quench reaction S5 5. Data Synthesis Calculate ΔH‡, ΔG‡, and k_obs S4->S5 Internal standard validation

Fig 2. Self-validating experimental workflow for thermodynamic profiling of DMPP.

Implications for Drug Development and Bioremediation

Understanding the thermodynamic properties of DMPP extends far beyond basic physical chemistry. In drug development, dialkyl phenyl phosphates are synthesized as selective inhibitors of butyrylcholinesterase (BChE), a target for Alzheimer's disease therapeutics[1]. If the ΔG‡ of hydrolysis is too low, the inhibitor will degrade in plasma before reaching the central nervous system. Conversely, if the barrier is too high, the compound may act as an irreversible suicide inhibitor rather than a reversible modulator.

Furthermore, in environmental science, the robust thermodynamic stability of the P-O(alkyl) bonds in phosphotriesters makes them persistent pollutants. Bioremediation strategies rely on engineered enzymes, such as the phosphotriesterase from Sphingobium sp. TCM1 (Sb-PTE), which has evolved to lower the activation energy required to cleave these specific ester bonds, demonstrating a unique stereoselective product distribution[4].

By mastering the thermodynamic profiling of these molecules, we empower the rational design of both next-generation therapeutics and environmental remediation catalysts.

References

  • Thiolysis and Alcoholysis of Phosphate Tri- and Monoesters with Alkyl and Aryl Leaving Groups.
  • Dialkyl phenyl phosphates as novel selective inhibitors of butyrylcholinesterase Source: Chemico-Biological Interactions / ResearchGate URL
  • Stereoselective Formation of Multiple Reaction Products by the Phosphotriesterase from Sphingobium sp.
  • Associative Versus Dissociative Mechanisms of Phosphate Monoester Hydrolysis: On the Interpretation of Activation Entropies Source: Journal of the American Chemical Society / ResearchGate URL

Sources

Exploratory

Mechanistic Insights into the Acid-Catalyzed Hydrolysis of Dimethyl Phenyl Phosphate: A Technical Whitepaper

Executive Summary Organophosphate esters are ubiquitous in biological systems, agricultural chemicals, and flame retardants. Understanding their hydrolytic stability is paramount for toxicological assessments, environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organophosphate esters are ubiquitous in biological systems, agricultural chemicals, and flame retardants. Understanding their hydrolytic stability is paramount for toxicological assessments, environmental degradation modeling, and the design of novel therapeutics. Dimethyl phenyl phosphate (DMPP) serves as a critical model phosphotriester. While its base-catalyzed hydrolysis is well-documented, its behavior under acidic conditions reveals a complex interplay between leaving group basicity, protonation equilibria, and nucleophilic attack.

As a Senior Application Scientist, I have structured this whitepaper to elucidate the acid-catalyzed hydrolysis mechanism of DMPP. This guide provides researchers with foundational kinetics, structural dynamics, and self-validating experimental protocols to rigorously analyze organophosphate degradation.

Mechanistic Framework of Acid-Catalyzed Phosphotriester Hydrolysis

The hydrolysis of phosphate esters generally proceeds via one of two primary trajectories: a dissociative pathway involving a metaphosphate intermediate, or an associative pathway involving a pentacoordinate phosphorane intermediate[1]. For phosphotriesters like DMPP, the associative mechanism dominates because the phosphorus center is highly electrophilic and lacks the necessary negative charge to expel a leaving group unimolecularly[2].

Under acidic conditions, the reaction is initiated by the rapid, reversible protonation of the phosphoryl oxygen (P=O). This protonation significantly enhances the electrophilicity of the phosphorus atom, lowering the activation barrier for the subsequent rate-limiting nucleophilic attack by a neutral water molecule[3].

Mechanism A DMPP + H⁺ + H₂O (Reactants) B Protonated DMPP (Electrophilic P) A->B Fast Protonation C Transition State 1 (Water Attack) B->C Rate-Limiting D Pentacoordinate Phosphorane Intermediate C->D Associative Formation E Transition State 2 (Proton Transfer) D->E Leaving Group Activation F Dimethyl Phosphate + Phenol E->F P-O Cleavage

Caption: Associative mechanism of acid-catalyzed DMPP hydrolysis.

Bond Cleavage Selectivity: P-O vs. C-O Scission

DMPP possesses two distinct types of ester linkages: two methyl alkyl esters and one phenyl aryl ester. Acid-catalyzed hydrolysis can theoretically occur via phosphorus-oxygen (P-O) cleavage or carbon-oxygen (C-O) cleavage.

  • A_Ac2 Mechanism (P-O Cleavage): Water attacks the phosphorus center. The leaving group departs after an intramolecular proton transfer. Because phenol is a significantly better leaving group (pKa ~9.95) than methanol (pKa ~15.5), the expulsion of phenol is thermodynamically and kinetically favored[2].

  • A_Al2 Mechanism (C-O Cleavage): Water attacks the methyl carbon via an SN2-like mechanism, displacing the dialkyl/aryl phosphate. While this occurs in some methyl esters, it requires highly acidic conditions and elevated temperatures, making it a minor pathway for DMPP compared to P-O aryl cleavage[3].

Thermodynamic and Kinetic Data Summary

To contextualize the reaction landscape, the following table synthesizes the theoretical and experimental parameters associated with the divergent hydrolytic pathways of DMPP under acidic conditions.

Hydrolytic PathwayTarget BondLeaving GroupMechanism DesignationIntermediate StateRelative Activation Barrier
Aryl Cleavage P-O (Aryl)PhenolA_Ac2 (Associative)Pentacoordinate PhosphoraneLow (Kinetically Favored)
Alkyl Cleavage P-O (Alkyl)MethanolA_Ac2 (Associative)Pentacoordinate PhosphoraneHigh
Alkyl Dealkylation C-O (Alkyl)Dimethyl phosphateA_Al2 (Bimolecular)SN2 Transition StateVery High (Requires heat/strong acid)

Self-Validating Experimental Protocols

To rigorously determine the hydrolysis mechanism and rate constants of DMPP, researchers must employ self-validating analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with isotopic labeling, provides unambiguous evidence of the cleavage site and reaction kinetics.

Workflow S1 1. Substrate Preparation (DMPP in CD₃CN/H₂O) S2 2. Acidification (Addition of DCl to pH 1-2) S1->S2 S3 3. Kinetic Monitoring (In situ ³¹P & ¹H NMR) S2->S3 S4 4. Isotope Labeling (¹⁸O-H₂O for Cleavage Site) S2->S4 S5 5. Data Synthesis (Rate Constants & Pathway) S3->S5 S4->S5

Caption: Self-validating experimental workflow for DMPP hydrolysis kinetics.

Protocol: In Situ NMR Kinetic Assay with ¹⁸O-Isotope Labeling

Causality Focus: This protocol is explicitly designed to simultaneously track reaction progress (kinetics) and definitively identify the bond cleavage site (mechanism).

Step 1: Substrate Preparation

  • Action: Dissolve 50 mM of DMPP in an NMR-compatible solvent mixture (e.g., 20% CD₃CN / 80% H₂O).

  • Causality: CD₃CN acts as a co-solvent to prevent phase separation of the hydrophobic DMPP, ensuring the reaction occurs in a single homogeneous phase. This is critical for maintaining pseudo-first-order kinetics.

Step 2: Acidification and Isotope Introduction

  • Action: Initiate the reaction by adding a pre-titrated volume of concentrated DCl (to reach pH 1.0 - 2.0). To distinguish between P-O and C-O cleavage, perform a parallel reaction using ¹⁸O-enriched water (H₂¹⁸O).

  • Causality: The low pH ensures the phosphoryl oxygen is sufficiently protonated to drive the acid-catalyzed pathway[3]. If P-O cleavage occurs, the ¹⁸O isotope will be incorporated into the resulting dimethyl phosphate. If C-O cleavage occurs, the ¹⁸O will appear in the methanol product.

Step 3: Data Acquisition (³¹P and ¹H NMR)

  • Action: Immediately transfer the sample to an NMR spectrometer pre-equilibrated to the target temperature (e.g., 37°C). Acquire quantitative ³¹P NMR spectra (with ¹H decoupling) every 10 minutes.

  • Causality: ³¹P NMR directly observes the transformation of the phosphotriester (DMPP) to the phosphodiester (dimethyl phosphate) without interference from the solvent or leaving groups. It provides a clean, self-validating window into the phosphorus center's electronic environment.

Step 4: Kinetic Modeling

  • Action: Integrate the ³¹P signals of DMPP and the product over time. Fit the decay curve of DMPP to a first-order exponential decay model to extract the observed rate constant ( kobs​ ).

Step 5: Mechanistic Validation

  • Action: Analyze the high-resolution ³¹P NMR of the ¹⁸O-labeled reaction.

  • Causality: An isotopic shift (typically ~0.02 ppm upfield per ¹⁸O atom incorporated) in the dimethyl phosphate peak definitively confirms P-O bond cleavage, ruling out the A_Al2 C-O cleavage pathway.

Conclusion

The acid-catalyzed hydrolysis of dimethyl phenyl phosphate is a prime example of associative nucleophilic substitution at a phosphoryl center. By leveraging the protonation of the phosphoryl oxygen, the activation barrier for water attack is sufficiently lowered, driving the regioselective cleavage of the P-O aryl bond to yield phenol and dimethyl phosphate. Employing rigorous, isotope-tracked NMR protocols ensures that drug development professionals and toxicologists can accurately map these degradation pathways, fostering the development of safer chemical entities and more effective countermeasures.

References

  • Stereoselective Formation of Multiple Reaction Products by the Phosphotriesterase from Sphingobium sp. TCM1 - PMC. nih.gov. 2

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC. nih.gov. 3

  • Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms - ACS Publications. acs.org. 1

Sources

Foundational

Unraveling the Mass Fragmentation Pathways of Dimethyl Phenyl Phosphate (DMPP): A Comprehensive Analytical Guide

Executive Summary Dimethyl phenyl phosphate (DMPP) is a critical organophosphate molecule, frequently utilized as an industrial flame retardant, a plasticizer, and a structural surrogate in the development of phosphorami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl phenyl phosphate (DMPP) is a critical organophosphate molecule, frequently utilized as an industrial flame retardant, a plasticizer, and a structural surrogate in the development of phosphoramidate prodrugs and nerve agent countermeasures. For researchers and analytical scientists, accurately identifying and quantifying DMPP in complex matrices requires a profound understanding of its behavior in the gas phase. This whitepaper deconstructs the mass fragmentation pathways of DMPP, bridging theoretical gas-phase thermodynamics with field-proven mass spectrometry (MS) protocols to provide a definitive, self-validating guide for drug development and environmental monitoring professionals.

Chemical Architecture & Ionization Dynamics

DMPP (C₈H₁₁O₄P, Exact Mass: 202.04 Da) is an aryl dialkyl phosphate characterized by a central pentavalent phosphorus atom double-bonded to an oxygen (P=O), single-bonded to two methoxy groups (–OCH₃), and single-bonded to one phenoxy group (–OC₆H₅).

In gas-phase reactions and electron ionization (EI), the intrinsic reactivity and fragmentation of DMPP are governed by the basicity of its leaving groups and the stability of the resulting radicals and cations[1]. While organophosphate flame retardants (OPFRs) with longer alkyl chains frequently undergo complex McLafferty-type rearrangements[2], methyl esters like DMPP exhibit a distinct, highly localized fragmentation topology. The high electronegativity of the oxygen atoms combined with the resonance stabilization of the aromatic ring dictates a predictable, yet intricate, cascade of homolytic cleavages and hydrogen shifts[3].

Mechanistic Mass Fragmentation Pathways (EI-MS)

Understanding the causality behind bond cleavage is essential for spectral interpretation. When subjected to 70 eV electron ionization, the DMPP molecule is stripped of an electron to form the radical cation [M]⁺• at m/z 202. From this precursor, fragmentation diverges into three primary pathways.

Pathway A: Methoxy Group Dynamics (m/z 187 and m/z 172)
  • Loss of a Methyl Radical (•CH₃): Homolytic cleavage of the O–CH₃ bond is driven by the electronegativity of the oxygen atom, which retains the electron pair, leaving a positive charge stabilized by the phosphorus center. This yields the [M - 15]⁺ ion at m/z 187.

  • Loss of Formaldehyde (CH₂O): A highly diagnostic pathway for methyl phosphates involves a four-centered transition state. A hydrogen atom from the methoxy methyl group migrates to the phosphoryl oxygen (P=O), followed by the expulsion of neutral formaldehyde (30 Da). This hydrogen rearrangement generates the[M - 30]⁺• ion at m/z 172[3].

Pathway B: Aryl-Phosphate Cleavage (m/z 109, m/z 93, m/z 77)

The P–O(Aryl) bond is highly susceptible to cleavage, proceeding via two competing charge-retention mechanisms:

  • Phosphorus Charge Retention: Cleavage of the P–O bond with the loss of the neutral phenoxy radical (•OC₆H₅, 93 Da) leaves the charge on the phosphorus fragment, generating the dimethyl phosphate cation [C₂H₆O₃P]⁺ at m/z 109.

  • Aryl Charge Retention: Alternatively, the charge is retained on the aromatic fragment, yielding the highly stable phenoxy cation [C₆H₅O]⁺ at m/z 93. The stability of the conjugated pi-system makes this a dominant peak. Subsequent loss of carbon monoxide (CO) or an oxygen atom from the phenoxy cation yields the phenyl cation [C₆H₅]⁺ at m/z 77, a hallmark of aryl-containing compounds[4].

Pathway C: Deep Core Fragmentation (m/z 99)

Under higher collision energies (e.g., in ESI-MS/MS or deep EI fragmentation), sequential losses of the alkyl and aryl groups, coupled with water rearrangements, lead to the formation of the protonated phosphoric acid core [H₄PO₄]⁺ at m/z 99. This ion serves as a universal screening marker for alkyl OPFRs[3].

DMPP_Fragmentation M DMPP [M]+• m/z 202 F1 [M - CH3]+ m/z 187 M->F1 - •CH3 (-15 Da) F2 [M - CH2O]+• m/z 172 M->F2 - CH2O (-30 Da) F3 [C2H6O3P]+ m/z 109 M->F3 - •OC6H5 (-93 Da) F4 [C6H5O]+ m/z 93 M->F4 P-O Cleavage F5 [C6H5]+ m/z 77 F4->F5 - O / - CO

Fig 1. Primary EI-MS fragmentation pathways of Dimethyl Phenyl Phosphate.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that an analytical protocol cannot rely on assumption; it must be a self-validating system. Matrix effects and source-level degradation are the primary failure points in organophosphate analysis. The following GC-MS methodology is engineered to inherently flag and correct these anomalies.

Workflow S1 Sample Prep & IS Spiking S2 GC/LC Separation S1->S2 S3 EI / ESI Ionization S2->S3 S4 Mass Analysis (Orbitrap/QqQ) S3->S4 S5 Data Processing & Validation S4->S5

Fig 2. Self-validating analytical workflow for DMPP mass spectrometry.

Step 1: Matrix Extraction & Isotope Dilution
  • Procedure: Extract samples utilizing a modified QuEChERS approach (Acetonitrile extraction followed by dSPE cleanup). Crucially, spike the raw matrix with a deuterated internal standard (IS) (e.g., d₁₅-Triphenyl Phosphate) prior to the addition of any solvent.

  • Causality: Spiking the deuterated analog before any solvent interaction ensures that physical extraction losses and source-level ion suppression are mathematically neutralized. If the IS recovery drops below 40%, the system automatically invalidates the batch, preventing the reporting of false negatives.

Step 2: Chromatographic Separation
  • Procedure: Inject 1 µL in splitless mode onto a non-polar to slightly polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Utilize a temperature gradient starting at 60°C (hold 1 min), ramping to 300°C at 15°C/min.

  • Causality: Organophosphates possess a highly polar P=O core that aggressively interacts with active silanol sites in the inlet liner, leading to peak tailing. Utilizing a 5% phenyl stationary phase provides the necessary pi-pi interactions to resolve the aromatic ring of DMPP, while a strictly deactivated, ultra-inert inlet liner preserves the integrity of the peak shape.

Step 3: Electron Ionization (EI) and Acquisition
  • Procedure: Operate the EI source at exactly 70 eV with a source temperature of 230°C. Acquire data simultaneously in Full Scan mode (m/z 50–300) and Selected Ion Monitoring (SIM) mode targeting m/z 202, 109, and 93.

  • Causality: 70 eV is the universal standard for EI. This specific energy level ensures that the internal energy deposited into the DMPP molecule is consistent, yielding a reproducible ratio between the m/z 202 molecular ion and its fragments, allowing for flawless matching against NIST mass spectral databases[4].

Step 4: Data Validation & Quality Control
  • Procedure: Evaluate the ion abundance ratios (e.g., m/z 109 / m/z 93). The ratio must remain within ±15% of the reference standard injected in the same sequence.

  • Causality: Relying solely on retention time and a single target ion is analytically dangerous. By mandating a strict tolerance for fragment ion ratios, the protocol self-validates the chemical identity. Any co-eluting isobaric matrix interference will skew this ratio, immediately flagging the peak for manual review.

Quantitative Fragmentomics: Data Presentation

To facilitate rapid spectral interpretation and method programming, the quantitative fragmentation data for DMPP is summarized below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative Abundance & Diagnostic Significance
202 2020[M]⁺• (Molecular Ion)Moderate: Confirms intact mass and isotopic envelope.
202 18715 (•CH₃)[M - CH₃]⁺Low-Moderate: Indicates homolytic methoxy cleavage.
202 17230 (CH₂O)[M - CH₂O]⁺•High: Highly diagnostic H-rearrangement for methyl esters.
202 10993 (•OC₆H₅)[C₂H₆O₃P]⁺High: Dimethyl phosphate cation; confirms dialkyl core.
202 93109 (•PO(OCH₃)₂)[C₆H₅O]⁺Base Peak / High: Phenoxy cation; confirms aryl presence.
93 7716 (O) / 28 (CO)[C₆H₅]⁺High: Phenyl cation stability; secondary aromatic confirmation.

Conclusion

The mass fragmentation of dimethyl phenyl phosphate (DMPP) is a masterclass in gas-phase thermodynamics, balancing the electronegativity of phosphate esters against the resonance stability of aromatic rings. By understanding the causality behind the formation of diagnostic ions—such as the m/z 172 formaldehyde loss and the m/z 93 phenoxy cation—researchers can design highly selective, self-validating mass spectrometry protocols. Implementing these field-proven methodologies ensures absolute analytical trustworthiness, whether profiling novel phosphoramidate prodrugs or monitoring environmental OPFR contamination.

References

  • Source: mdpi.
  • Source: acs.
  • Source: mdpi.
  • Title: Thiolysis and Alcoholysis of Phosphate Tri- and Monoesters with Alkyl and Aryl Leaving Groups.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Dimethyl Phenyl Phosphate

Introduction and Mechanistic Overview Dimethyl phenyl phosphate (DMPP) is an organophosphate ester that serves as a critical structural motif in the development of flame retardants and as a biochemical probe for evaluati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Dimethyl phenyl phosphate (DMPP) is an organophosphate ester that serves as a critical structural motif in the development of flame retardants and as a biochemical probe for evaluating cholinesterase enzyme selectivity[1][2]. As a Senior Application Scientist, it is imperative to approach the synthesis of organophosphates with a rigorous understanding of the underlying reaction mechanics and stringent safety protocols.

The most efficient and scalable laboratory synthesis of dimethyl phenyl phosphate involves the direct phosphorylation of phenol using dimethyl chlorophosphate. This reaction proceeds via a nucleophilic substitution mechanism ( SN​2(P) ) at the electrophilic phosphorus center. The phenolic hydroxyl group acts as the nucleophile, displacing the chloride leaving group.

Causality in Reaction Design:

  • Acid Scavenger: The reaction generates equimolar amounts of hydrochloric acid (HCl). If left unneutralized, HCl can catalyze the hydrolysis of the phosphate ester or lead to unwanted side reactions such as ester interchange[3]. Therefore, a tertiary amine base, such as triethylamine (TEA) or pyridine, is introduced to act as an acid scavenger, driving the reaction forward by precipitating as an insoluble hydrochloride salt in non-polar solvents[1].

  • Temperature Control: The initial nucleophilic attack is highly exothermic. The reaction must be initiated at 0 °C to control the reaction rate and prevent thermal degradation of the chlorophosphate precursor.

Safety and Environmental Grounding

WARNING: Organophosphorus compounds and their precursors pose significant health hazards. Dimethyl chlorophosphate is highly toxic, corrosive, and a severe respiratory irritant. Phenol is toxic upon skin contact and inhalation.

  • Engineering Controls: All procedures must be conducted in a certified, high-velocity chemical fume hood.

  • PPE: Chemical-resistant gloves (e.g., heavy-duty nitrile or butyl rubber), a lab coat, and chemical splash goggles are mandatory.

  • Self-Validating Safety System: The formation of a dense white precipitate (triethylamine hydrochloride) serves as a visual indicator that the base is successfully scavenging the generated acid, validating that the reaction is proceeding safely without the buildup of pressurized HCl gas.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios and optimized parameters for a standard 50 mmol scale synthesis.

Reagent / ParameterMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
Phenol 94.111.04.71 g (50 mmol)Nucleophile / Substrate
Dimethyl chlorophosphate 144.501.17.95 g (55 mmol)Phosphorylating Agent
Triethylamine (TEA) 101.191.26.07 g (60 mmol)Acid Scavenger
Dichloromethane (DCM) 84.93N/A100 mLAnhydrous Solvent
Reaction Temperature N/AN/A0 °C to 25 °CThermal Control

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation and Initiation
  • Apparatus Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon gas inlet. Maintain an inert argon atmosphere to prevent the hydrolysis of dimethyl chlorophosphate by ambient moisture.

  • Substrate Dissolution: Add 4.71 g of phenol and 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir until the phenol is completely dissolved.

  • Base Addition: Inject 6.07 g (8.36 mL) of anhydrous triethylamine into the reaction mixture.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes. Causality: Pre-cooling the system is critical to manage the exotherm of the subsequent phosphorylation step.

Phase 2: Phosphorylation
  • Reagent Addition: Transfer 7.95 g (5.93 mL) of dimethyl chlorophosphate into the addition funnel. Add the chlorophosphate dropwise to the stirring phenol solution over a period of 30 minutes.

  • Observation: A white precipitate of triethylamine hydrochloride will begin to form almost immediately, validating the progression of the substitution reaction.

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C). Stir continuously for 4 hours to ensure complete conversion of the phenol.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by adding 50 mL of deionized water to dissolve the triethylamine hydrochloride salts. Transfer the biphasic mixture to a separatory funnel.

  • Phase Separation: Separate the organic (bottom) layer from the aqueous (top) layer.

  • Washing: Wash the organic phase sequentially with 50 mL of 1M HCl (to remove residual amine), 50 mL of saturated aqueous sodium bicarbonate (to neutralize any remaining acids), and 50 mL of brine (to pre-dry the organic layer).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: Purify the crude liquid via vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate pure dimethyl phenyl phosphate as a clear, colorless liquid.

Process Visualization

G Reagents Reagents: Phenol + Dimethyl Chlorophosphate Reaction Phosphorylation (Anhydrous DCM, 0°C → RT, 4h) Reagents->Reaction Base Acid Scavenger: Triethylamine (TEA) Base->Reaction Workup Aqueous Workup (H2O, 1M HCl, NaHCO3, Brine) Reaction->Workup Purification Purification (Vacuum Distillation / Chromatography) Workup->Purification Product Dimethyl Phenyl Phosphate (Target Compound) Purification->Product

Workflow for the synthesis and purification of dimethyl phenyl phosphate.

References

  • The Synthesis of Alkyl Aryl Phosphates from Aryl Phosphorochloridates. I.
  • California State University, Long Beach (CSULB)
  • Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers?

Sources

Application

solid-phase extraction methods for dimethyl phenyl phosphate in water samples

An Application Note and Protocol for the Solid-Phase Extraction of Dimethyl Phenyl Phosphate from Aqueous Samples Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details robust and val...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Solid-Phase Extraction of Dimethyl Phenyl Phosphate from Aqueous Samples

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details robust and validated solid-phase extraction (SPE) methodologies for the selective isolation and concentration of dimethyl phenyl phosphate (DMPP) from various water matrices. As an organophosphate ester (OPE) of significant environmental interest, accurate quantification of DMPP necessitates efficient sample preparation to remove interferences and enrich the analyte prior to instrumental analysis. This document provides two detailed protocols utilizing Hydrophilic-Lipophilic Balanced (HLB) and traditional C18 sorbents, grounded in the physicochemical properties of the analyte. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the methods effectively. This application note is intended for researchers, environmental scientists, and analytical chemists engaged in the monitoring of OPEs in aqueous environments.

Introduction: The Analytical Challenge of Dimethyl Phenyl Phosphate

Dimethyl phenyl phosphate (DMPP) is a member of the organophosphate esters (OPEs) class of compounds, which are widely used as flame retardants, plasticizers, and anti-foaming agents. Their extensive use and potential for environmental persistence have led to their classification as emerging contaminants. The presence of DMPP and other OPEs in surface water, groundwater, and wastewater effluent is a growing concern due to their potential for ecological disruption and adverse human health effects.

Effective monitoring requires highly sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] However, the direct injection of aqueous samples is often impractical due to the low concentration of DMPP and the presence of complex matrix components (e.g., salts, humic acids) that can interfere with analysis and damage instrumentation.

Solid-Phase Extraction (SPE) is a proven sample preparation technique that addresses these challenges by selectively isolating analytes of interest from a complex matrix, concentrating them into a small volume of clean solvent.[3] This application note provides detailed, field-tested protocols for the extraction of DMPP from water samples, ensuring high recovery and reproducibility.

Analyte Characteristics: Dimethyl Phenyl Phosphate (DMPP)

Understanding the physicochemical properties of DMPP is fundamental to designing an effective SPE method. The choice of sorbent, wash solvents, and elution solvents are all dictated by the analyte's interaction with the solid phase and the surrounding solvent.

PropertyValueSource
Chemical Formula C₈H₁₁O₄P[4]
Molecular Weight 202.14 g/mol [4]
Octanol/Water Partition Coeff. (log Pₒ/w) 2.466[4]
Water Solubility (log₁₀S) -3.45 (mol/L)[4]

The log P value of 2.466 indicates that DMPP is a moderately non-polar (lipophilic) compound. This property makes it an ideal candidate for reversed-phase SPE, where a non-polar stationary phase is used to retain the analyte from a polar aqueous sample.

Principle of Reversed-Phase SPE for DMPP Extraction

Reversed-phase SPE operates on the principle of hydrophobic interactions. The stationary phase (sorbent) is non-polar, while the mobile phase (sample and subsequent solvents) is polar.

  • Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to solvate the functional groups (e.g., C18 alkyl chains), followed by water to prepare the sorbent for the aqueous sample.[5]

  • Loading: The aqueous sample is passed through the sorbent bed. DMPP, being moderately non-polar, partitions from the water and adsorbs onto the non-polar sorbent via hydrophobic interactions.

  • Washing: A polar solvent (e.g., water or a low-percentage organic mix) is passed through to wash away weakly bound, polar matrix interferences that would otherwise co-elute with the analyte.

  • Elution: A non-polar organic solvent is used to disrupt the hydrophobic interaction between DMPP and the sorbent, eluting the analyte into a collection vessel.[3]

Recommended Protocol: Hydrophilic-Lipophilic Balanced (HLB) Sorbent

For DMPP and other OPEs spanning a range of polarities, a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent is highly recommended.[6] HLB sorbents, typically based on a divinylbenzene and N-vinylpyrrolidone copolymer, offer a dual retention mechanism.[6][7] This makes them exceptionally versatile and provides high capacity and stable performance across a wide pH range (1-14).[7][8] A key advantage is their water-wettable nature, which prevents the sorbent bed from de-conditioning if it runs dry, leading to more robust and reproducible results.[8]

Materials and Reagents
Equipment & GlasswareSolvents & Reagents
SPE Vacuum ManifoldMethanol (HPLC Grade)
Vacuum PumpAcetonitrile (HPLC Grade)
Nitrogen EvaporatorEthyl Acetate (HPLC Grade)
Conical Glass Collection TubesReagent Water (Type I)
Volumetric FlasksSPE Cartridge: HLB, 200 mg, 6 mL
Adjustable Pipettes
Step-by-Step HLB Protocol
  • Sample Pre-treatment:

    • For samples containing significant particulate matter, filter through a 0.45 µm glass fiber filter.

    • Adjust the pH of a 100-500 mL water sample to neutral (pH ~7.0) if necessary. For most environmental waters, no pH adjustment is needed.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of Ethyl Acetate through the cartridge to waste.

    • Pass 5 mL of Methanol through the cartridge to waste.

    • Pass 5 mL of Reagent Water through the cartridge to waste. Do not allow the sorbent to go dry after this step.

  • Sample Loading:

    • Load the water sample onto the cartridge at a steady flow rate of approximately 5-10 mL/min.

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of Reagent Water to remove residual salts and highly polar interferences.

    • Dry the cartridge thoroughly by applying full vacuum for 10-15 minutes to remove all residual water. This step is critical for efficient elution.

  • Elution (Analyte Collection):

    • Place a clean collection tube inside the manifold.

    • Elute the DMPP from the cartridge by passing 2 x 4 mL aliquots of Ethyl Acetate through the sorbent. Allow the solvent to soak the sorbent for 1 minute for each aliquot before drawing it through slowly (~2 mL/min).

  • Post-Elution Concentration:

    • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the residue in 1.0 mL of a suitable solvent for your analytical system (e.g., acetonitrile for LC-MS/MS or ethyl acetate for GC-MS). Vortex briefly to mix.

    • Transfer the final extract to an autosampler vial for analysis.

HLB Workflow Diagram

HLB_SPE_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_collection Analyte Recovery Condition 1. Condition Cartridge (Ethyl Acetate -> Methanol -> Water) Load 2. Load Water Sample (5-10 mL/min) Condition->Load Wash 3. Wash Cartridge (Reagent Water) Load->Wash Dry 4. Dry Sorbent (Full Vacuum, 10-15 min) Wash->Dry Elute 5. Elute DMPP (2 x 4 mL Ethyl Acetate) Dry->Elute Concentrate 6. Evaporate & Reconstitute (to 1 mL) Elute->Concentrate Analysis Ready for GC/LC-MS Analysis Concentrate->Analysis

Caption: Workflow for DMPP extraction using an HLB SPE cartridge.

Alternative Protocol: C18 Silica Sorbent

Traditional C18 (octadecyl-bonded silica) is a widely used reversed-phase sorbent effective for non-polar to moderately polar analytes like DMPP.[5][9] The primary retention mechanism is strong hydrophobic interaction between the C18 alkyl chains and the analyte. While effective, C18 sorbents are not water-wettable and care must be taken to prevent the sorbent bed from drying out after conditioning, which can lead to a significant loss of recovery.[10]

Step-by-Step C18 Protocol
  • Sample Pre-treatment:

    • Filter sample if necessary (0.45 µm).

    • For a 100-500 mL water sample, add methanol to a final concentration of 1-5% (v/v) to improve analyte solubility and retention.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of Methanol through the C18 cartridge (200 mg, 6 mL) to waste.

    • Pass 5 mL of Reagent Water through the cartridge to waste. CRITICAL: Do not allow the sorbent to dry. Leave a thin layer of water above the sorbent bed.

  • Sample Loading:

    • Immediately load the water sample onto the cartridge at a flow rate of 5-10 mL/min. Do not let the sorbent run dry at any point during loading.

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of a 5% Methanol in Reagent Water solution. This helps remove more polar interferences without eluting the DMPP.

    • Dry the cartridge thoroughly under full vacuum for 15-20 minutes.

  • Elution (Analyte Collection):

    • Place a clean collection tube in the manifold.

    • Elute DMPP by passing 2 x 4 mL aliquots of Acetonitrile through the sorbent. Allow a 1-minute soak time for each aliquot before drawing through slowly.

  • Post-Elution Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the residue in 1.0 mL of a suitable solvent for your analysis and transfer to an autosampler vial.

C18 Workflow Diagram

C18_SPE_Workflow cluster_prep_c18 Preparation cluster_extraction_c18 Extraction Process cluster_collection_c18 Analyte Recovery Condition_C18 1. Condition Cartridge (Methanol -> Water) DO NOT DRY Load_C18 2. Load Water Sample (5-10 mL/min) Condition_C18->Load_C18 Wash_C18 3. Wash Cartridge (5% Methanol/Water) Load_C18->Wash_C18 Dry_C18 4. Dry Sorbent (Full Vacuum, 15-20 min) Wash_C18->Dry_C18 Elute_C18 5. Elute DMPP (2 x 4 mL Acetonitrile) Dry_C18->Elute_C18 Concentrate_C18 6. Evaporate & Reconstitute (to 1 mL) Elute_C18->Concentrate_C18 Analysis_C18 Ready for GC/LC-MS Analysis Concentrate_C18->Analysis_C18

Caption: Workflow for DMPP extraction using a C18 SPE cartridge.

Method Comparison and Discussion

ParameterHLB ProtocolC18 ProtocolRationale & Discussion
Sorbent Type Polymeric (Copolymer)Silica-based (Bonded)HLB offers mixed-mode retention and is more robust to a wider range of analyte polarities.[11] C18 relies purely on hydrophobic interactions.
Drying Sensitivity Low (Water-wettable)High (Hydrophobic)The HLB sorbent will remain activated even if it dries, leading to higher reproducibility.[8] C18 sorbent chains will collapse if dried before sample loading, drastically reducing retention.
pH Stability Wide (1-14)Limited (2-8)The polymeric nature of HLB makes it stable to extreme pH.[8] The silica backbone of C18 can dissolve at high pH, and the bonded phase can hydrolyze at low pH.
Typical Recovery >90%>85%Both methods provide excellent recoveries when performed correctly, but the robustness of HLB often leads to more consistent results across various water matrices.
Elution Solvent Ethyl AcetateAcetonitrileBoth are effective elution solvents. The choice can be tailored to the final analytical method to minimize solvent exchange steps.

References

  • C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. (n.d.). University of Massachusetts Chan Medical School.
  • Li, Y., et al. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). LCGC International.
  • Li, Y., et al. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. LCGC International.
  • Polymeric HLB SPE Cartridge. (n.d.). Hawach Scientific.
  • Dimethyl phenyl phosphate - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

  • Bond Elut SPE - HLB SPE Sorbent. (n.d.). Chrom Tech, Inc.
  • Dimethyl phenyl phosphate Chemical Properties. (n.d.). Cheméo. Retrieved from [Link]

  • Dimethyl phenyl phosphate - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

  • HLB SPE Cartridge. (n.d.). Finetech Filter.
  • HLB SPE Cartridge. (n.d.). Finetech Filter.
  • Resprep Polymeric SPE Cartridge, HLB. (n.d.). Restek.
  • Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® 101 SPE Columns for the Extraction of Aqueous Samples. (n.d.). Biotage.
  • Bacalum, E., et al. (n.d.). BREAKTHROUGH PARAMETERS OF SPE PROCEDURE ON C18 CARTRIDGES FOR SOME POLAR COMPOUNDS. Revue Roumaine de Chimie.
  • Solid Phase Extraction Guide. (n.d.). Thermo Fisher Scientific.

Sources

Method

Application Note: Dimethyl Phenyl Phosphate (DMPP) as an Advanced Electrolyte Additive for Lithium-Ion Batteries

Audience: Researchers, Materials Scientists, and Battery Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Rationale As the lithium-ion battery (LIB) industry pushes tow...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Battery Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Rationale

As the lithium-ion battery (LIB) industry pushes toward higher energy densities and harsher operating environments, the thermal and electrochemical stability of the electrolyte becomes a primary bottleneck. Traditional carbonate-based electrolytes (e.g., LiPF6 in EC/DMC) suffer from severe thermal degradation above 45 °C. This degradation leads to transition metal dissolution—particularly in spinel LiMn2O4 and layered NMC cathodes—and subsequent poisoning of the anode's Solid Electrolyte Interphase (SEI).

To counteract this, Dimethyl Phenyl Phosphate (DMPP) has emerged as a highly effective, multifunctional organophosphate electrolyte additive. Synthesizing field-proven insights with electrochemical theory, this application note details the mechanistic pathways of DMPP and provides a self-validating experimental protocol for its implementation. When utilized at optimal concentrations (typically 0.5 wt%), DMPP scavenges reactive species, engineers a robust Cathode Electrolyte Interphase (CEI), and imparts flame-retardant properties without compromising bulk ionic conductivity[1].

Mechanistic Principles of DMPP

The efficacy of DMPP is rooted in its tripartite mechanism of action, which addresses both interfacial stability and bulk electrolyte integrity:

  • Reactive Species Scavenging: At elevated temperatures (e.g., 55 °C), the LiPF6 salt decomposes into LiF and Lewis acidic PF5. PF5 reacts with trace moisture to generate hydrofluoric acid (HF), which aggressively corrodes the cathode, leading to Mn^2+^ dissolution. DMPP acts as a Lewis base, scavenging PF5 and HF, thereby truncating the degradation cycle[1].

  • Interfacial Engineering (SEI/CEI): DMPP oxidizes at the cathode interface to form a protective, phosphate-rich CEI. This barrier physically blocks HF attack while maintaining Li^+^ permeability. Concurrently, at the anode, related organophosphates undergo reduction to form a stable LixPOyFz-rich SEI, which significantly lowers interfacial impedance compared to standard resistive lithium alkyl carbonates[2].

  • Flame Retardancy: In the event of thermal runaway, the phosphate core of DMPP vaporizes and acts as a gas-phase radical scavenger, quenching combustion chain reactions[3].

DMPP_Mechanism cluster_anode Anode Interface cluster_cathode Cathode Interface cluster_electrolyte Bulk Electrolyte DMPP DMPP Additive (0.5 wt%) Reduction Preferential Reduction DMPP->Reduction Oxidation CEI Formation DMPP->Oxidation Scavenge HF / PF5 Scavenging DMPP->Scavenge Flame Flame Retardancy DMPP->Flame SEI Phosphate-rich SEI Reduction->SEI Mn_Protect Inhibits Mn Dissolution Oxidation->Mn_Protect

Caption: Mechanistic pathways of DMPP in lithium-ion batteries across the anode, cathode, and bulk.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as a self-validating system. Every step incorporates quality control checks to isolate the effect of the DMPP additive from environmental artifacts.

Protocol A: Electrolyte Formulation

Causality Note: Organophosphates are highly sensitive to moisture[3]. Trace water will prematurely hydrolyze LiPF6, masking the additive's benefits. Strict anhydrous conditions are mandatory.

  • Pre-Drying: Store the DMPP additive over activated 3Å molecular sieves for 48 hours prior to use.

  • Base Preparation: In an Argon-filled glovebox (H2O < 0.1 ppm, O2 < 0.1 ppm), measure 100 mL of the base electrolyte (1.0 M LiPF6 in EC/DEC, 1:1 v/v).

  • Doping: Using a high-precision micropipette, add exactly 0.5 wt% of DMPP to the base electrolyte. Note: Exceeding 1.0 wt% can disproportionately increase electrolyte viscosity and reduce bulk ionic conductivity[4].

  • Homogenization: Stir the modified electrolyte using a magnetic stir bar at 300 rpm for 2 hours at 25 °C to ensure complete solvation.

  • Validation: Measure the water content of the final formulated electrolyte using Karl Fischer titration. Proceed only if H2O < 15 ppm.

Protocol B: Cell Assembly and Formation
  • Electrode Preparation: Punch LiMn2O4 cathodes (14 mm) and graphite anodes (15 mm). Dry under vacuum at 110 °C for 12 hours to remove adsorbed surface moisture.

  • Assembly: Assemble CR2032 coin cells in the glovebox using a standard sandwich configuration: Cathode case → Cathode → 40 µL DMPP-electrolyte → Celgard 2325 Separator → 40 µL DMPP-electrolyte → Anode → Spacer → Spring → Cap.

  • Wetting: Rest the crimped cells at 25 °C for 12 hours to ensure thorough electrolyte permeation into the porous electrode matrices.

  • Formation Cycling: Perform 3 formation cycles at a C/10 rate between 3.0 V and 4.3 V at 25 °C. Causality Note: Slow initial cycling is critical; it allows the DMPP to electrochemically decompose in a controlled manner, forming a uniform, dense SEI/CEI before high-current stress is applied.

Workflow Prep Electrolyte Preparation (<15 ppm H2O) Assemble Cell Assembly (Argon Glovebox) Prep->Assemble Formation Formation Cycling (C/10, 25°C) Assemble->Formation Testing High-Temp Cycling (1C, 55°C) Formation->Testing Analysis Post-Mortem (XPS, EIS) Testing->Analysis

Caption: Step-by-step experimental workflow for evaluating DMPP electrolyte additives.

Protocol C: High-Temperature Electrochemical Testing & Post-Mortem
  • Thermal Equilibration: Transfer the formed cells to an environmental chamber set to 55 °C. Allow 2 hours for thermal equilibration.

  • Cycling: Cycle the cells at a 1C charge/discharge rate for 200 cycles.

  • Post-Mortem Analysis (Self-Validation): Extract the cycled cathode in the glovebox, wash with DMC, and analyze via X-ray Photoelectron Spectroscopy (XPS). The emergence of P 2p peaks (~133.5 eV) corresponding to fluorophosphates (LixPOyFz) confirms the active participation of DMPP in CEI formation[1].

Quantitative Data & Expected Outcomes

The inclusion of 0.5 wt% DMPP drastically alters the high-temperature performance of LiMn2O4/Graphite full cells. As established in authoritative literature, baseline cells experience severe capacity fade due to Mn dissolution and subsequent deposition on the graphite anode, which poisons the SEI.[1].

Electrolyte FormulationInitial Discharge Capacity (mAh/g)Capacity Retention (200 Cycles, 55°C)Post-Cycling Impedance (Rct, Ω)Flammability (Self-Extinguishing Time)
Baseline (0 wt% DMPP) 105.216.4%> 450Highly Flammable (>50 s/g)
Optimal (0.5 wt% DMPP) 104.882.1% ~ 120 Moderately Retardant (<20 s/g)
Excess (2.0 wt% DMPP) 98.565.3%~ 210Flame Retardant (<5 s/g)

Table 1: Comparative electrochemical and safety metrics of LiMn2O4/Graphite cells with varying DMPP concentrations. Notice the trade-off between flammability suppression and capacity retention at higher concentrations.

References

  • Yang, T., et al. (2019). N,N-Dimethylformamide Electrolyte Additive Via a Blocking Strategy Enables High-Performance Lithium-Ion Battery under High Temperature. The Journal of Physical Chemistry C (ACS Publications). URL: [Link]

  • Milien, M. S., et al. (2016). Development of Lithium Dimethyl Phosphate as an Electrolyte Additive for Lithium Ion Batteries. Journal of The Electrochemical Society (OSTI). URL: [Link]

Sources

Application

Application Note: Multiplexed In Vitro Cell Viability Assays for Dimethyl Phenyl Phosphate (DMPP) Toxicity Screening

Introduction & Mechanistic Rationale The regulatory phase-out of legacy polybrominated diphenyl ethers (PBDEs) has driven the widespread integration of 1 into consumer electronics, textiles, and polyurethane foams[1]. Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The regulatory phase-out of legacy polybrominated diphenyl ethers (PBDEs) has driven the widespread integration of 1 into consumer electronics, textiles, and polyurethane foams[1]. Consequently, dimethyl phenyl phosphate (DMPP) and its structural isomers have emerged as prevalent environmental contaminants, frequently detected in indoor dust and 2[2].

Evaluating the cytotoxicity of DMPP requires a nuanced approach. OPFRs exert their toxic effects primarily by 3[3]. Because DMPP can directly uncouple mitochondrial oxidative phosphorylation, relying on a single viability assay often yields confounded data. For instance, the standard MTT assay depends on NAD(P)H-dependent oxidoreductases. If DMPP impairs mitochondrial metabolism early in the exposure window, MTT reduction will plummet, leading researchers to overestimate actual cell death[4].

To establish a self-validating system , we must employ a multiplexed, orthogonal approach that cross-verifies metabolic suppression against actual membrane rupture and energy failure.

G DMPP DMPP Exposure ROS ROS Overproduction DMPP->ROS Mito Mitochondrial Dysfunction ROS->Mito ATP ATP Depletion Mito->ATP CytC Cytochrome C Release Mito->CytC Apoptosis Apoptosis ATP->Apoptosis Caspase Caspase Activation CytC->Caspase Caspase->Apoptosis

DMPP-induced cellular toxicity and apoptotic signaling pathway.

Experimental Workflow Design

To accurately profile DMPP, we utilize HepG2 human hepatoma cells. The liver is the primary site of xenobiotic metabolism, and biotransformation can significantly alter OPFR toxicity profiles, making HepG2 the 4[4].

Workflow Seed Seed HepG2 Cells Treat DMPP Treatment Seed->Treat MTT MTT Assay (Metabolism) Treat->MTT LDH LDH Assay (Membrane) Treat->LDH ATP ATP Assay (Mitochondria) Treat->ATP Analyze Data Analysis MTT->Analyze LDH->Analyze ATP->Analyze

Multiplexed in vitro workflow for assessing DMPP cytotoxicity.

Step-by-Step Methodologies

Protocol A: Cell Culture & DMPP Treatment

Expertise Note: DMPP is highly hydrophobic. It must be dissolved in molecular-grade DMSO. Maintaining a strict solvent limit is critical to avoid baseline toxicity artifacts.

  • Cell Maintenance: Culture HepG2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Harvesting: Detach cells at 80% confluency using 0.25% Trypsin-EDTA. Neutralize with complete media and centrifuge at 300 × g for 5 minutes.

  • Seeding: Seed cells into 96-well clear-bottom plates at a density of 1 × 10⁴ cells/well in 100 µL of media. Incubate for 24 hours to allow for complete adherence.

  • Treatment Preparation: Prepare a 100 mM stock of DMPP in DMSO. Perform serial dilutions in culture media to achieve final testing concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Crucial: Ensure the final DMSO concentration remains ≤0.1% (v/v) across all wells, including the vehicle control.

  • Exposure: Aspirate the old media and gently apply 100 µL of the DMPP-treated media. Incubate for 72 hours.

Protocol B: MTT Assay (Metabolic Viability)
  • Reagent Addition: Post-treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well.

  • Incubation: Incubate for 3 to 4 hours at 37°C. (Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, converting the yellow water-soluble MTT into insoluble purple formazan crystals).

  • Aspiration: Carefully aspirate the media without disturbing the cell monolayer. (Causality: Removing the media is mandatory because phenol red and residual serum proteins severely interfere with the 570 nm absorbance reading).

  • Solubilization: Add 100 µL of DMSO to each well to solubilize the formazan crystals. Place the plate on an orbital shaker in the dark for 15 minutes.

  • Detection: Read the absorbance at 570 nm using a microplate reader.

Protocol C: LDH Release Assay (Membrane Integrity)
  • Control Preparation: 45 minutes prior to the end of the 72-hour DMPP treatment, add 10 µL of Lysis Buffer (10% Triton X-100) to the designated "Maximum Release" control wells.

  • Transfer: Transfer 50 µL of the supernatant from each well to a fresh 96-well plate. (Causality: Lactate Dehydrogenase is strictly intracellular. Its presence in the extracellular media is a direct proxy for plasma membrane compromise, reliably5[5]).

  • Reaction: Add 50 µL of LDH Reaction Mix to each well. Incubate at room temperature for 30 minutes, protected from light.

  • Termination: Add 50 µL of Stop Solution to halt the enzymatic reaction.

  • Detection: Measure absorbance at 490 nm. Calculate cytotoxicity relative to the Maximum Release control.

Protocol D: ATP Luminescence Assay (Mitochondrial Function)
  • Equilibration: Equilibrate the assay plate and the ATP luminescent reagent to room temperature for 30 minutes. (Causality: Temperature equilibration is vital to ensure uniform luciferase enzyme kinetics across the entire microplate).

  • Lysis & Reaction: Add 100 µL of the ATP reagent directly to the 100 µL of media containing cells.

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Detection: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence.

Data Interpretation & Expected Outcomes

By utilizing this orthogonal testing matrix, researchers can accurately pinpoint the mechanism of DMPP toxicity. Because OPFRs are potent mitochondrial disruptors, ATP depletion typically precedes membrane rupture (LDH release) by a significant margin.

Table 1: Quantitative Cytotoxicity Metrics for OPFRs in HepG2 Cells

Assay TypeTarget BiomarkerExpected IC50 Range (µM)Primary Cellular Implication
MTT Dehydrogenase Activity100 - 160Metabolic suppression / Early cellular stress
ATP Luminescence Intracellular ATP50 - 80Severe mitochondrial dysfunction & energy failure
LDH Release Membrane Integrity> 200Late-stage apoptosis / Irreversible necrosis
ROS (DCFDA) Superoxide/Peroxides10 - 30 (Onset)Primary oxidative stress induction

Note: The expected IC50 ranges are extrapolated from established data on DMPP and highly homologous structural analogs (e.g., TDCPP, TPP)[3][4].

References

  • Stapleton, H. M., et al. "Novel and High Volume Use Flame Retardants in US Couches Reflective of the 2005 PentaBDE Phase Out." ACS Publications.[Link]

  • "The cytotoxicity of organophosphate flame retardants on HepG2, A549 and Caco-2 cells." ResearchGate.[Link]

  • "Organophosphorus Flame Retardant TDCPP Displays Genotoxic and Carcinogenic Risks in Human Liver Cells." Semantic Scholar.[Link]

  • "Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies." MDPI.[Link]

  • "Chemical and non-chemical stressors in a postpartum cohort through wristband and self report data: Links between increased chemical burden, economic, and racial stress." NIH.[Link]

Sources

Method

Application Note: Engineering Flame-Retardant Polyurethane Foam Matrices via Dimethyl Phenyl Phosphate (DMPP) Incorporation

Introduction & Rationale Polyurethane (PU) foams are ubiquitous in the automotive, construction, and furniture industries due to their excellent insulation and cushioning properties. However, their highly porous structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Polyurethane (PU) foams are ubiquitous in the automotive, construction, and furniture industries due to their excellent insulation and cushioning properties. However, their highly porous structure and hydrocarbon-based backbone make them inherently flammable. Following the global phase-out of polybrominated diphenyl ethers (PBDEs) due to their bioaccumulative toxicity, non-halogenated organophosphate flame retardants (OPFRs) have emerged as the industry standard [1].

Dimethyl phenyl phosphate (DMPP)—an aryl phosphate ester belonging to the xylyl phosphate family—is highly effective when incorporated into PU matrices. As a liquid additive, it integrates seamlessly into the polyol blend, imparting critical fire resistance without requiring the chemical modification of the polymer backbone [2]. This application note details the mechanistic causality, precise formulation protocols, and validation workflows required to successfully incorporate DMPP into flexible or rigid PU foam matrices.

Mechanistic Causality of DMPP in PU Foams

The efficacy of DMPP relies on a synergistic, dual-phase flame retardancy mechanism. Understanding this causality is critical for researchers tuning formulation concentrations:

  • Gas-Phase (Radical Scavenging): Upon exposure to heat, DMPP volatilizes and undergoes thermal decomposition to release phosphorus-bearing radicals (e.g., PO· and HPO·). These species actively scavenge highly reactive hydrogen (H·) and hydroxyl (OH·) radicals in the vapor phase, effectively starving the exothermic combustion chain reaction [3].

  • Condensed-Phase (Char Promotion): In the solid polymer matrix, the thermal degradation of DMPP yields phosphoric acid derivatives. These acidic byproducts catalyze the dehydration and cross-linking of the polyol segments. This rapid carbonization forms a dense, intumescent char layer that acts as a physical barrier, shielding the underlying virgin polyurethane from heat flux and oxygen permeation [3].

DMPP_Mechanism DMPP DMPP in PU Matrix (Thermal Activation) Split DMPP->Split GasPhase Gas Phase Action (Volatilization) Split->GasPhase CondPhase Condensed Phase Action (Acid Catalysis) Split->CondPhase Radicals Release of PO· / HPO· Radicals GasPhase->Radicals Acid Phosphoric Acid Derivatives CondPhase->Acid Quench Quench H· and OH· Flame Inhibition Radicals->Quench Char Dehydration & Cross-linking (Char Formation) Acid->Char Barrier Thermal & Oxygen Barrier Char->Barrier

Fig 1. Dual-action flame retardancy mechanism of DMPP in PU foams.

Experimental Protocol: Synthesis and Incorporation

Expertise Insight: OPFRs like DMPP are typically added at 5–15 parts per hundred resin (phr) [4]. Because DMPP acts as a plasticizer, it reduces the viscosity of the B-side (polyol) blend and lowers the glass transition temperature ( Tg​ ) of the final foam. This altered viscosity shifts the reaction kinetics. Consequently, the balance between the "blow" reaction (gas generation via water-isocyanate) and the "gel" reaction (polymerization via polyol-isocyanate) must be strictly controlled through precise catalyst timing.

Materials and Reagents
  • B-Side (Resin): Polyether polyol (MW ~3000, functionality 3)

  • A-Side (Isocyanate): Toluene diisocyanate (TDI, 80/20 mixture of 2,4- and 2,6-isomers)

  • Flame Retardant: Dimethyl phenyl phosphate (DMPP, >98% purity)

  • Blowing Agent: Distilled Water

  • Surfactant: Silicone oil (e.g., Niax L-580)

  • Catalysts: Amine catalyst (e.g., DABCO 33-LV) and Tin catalyst (e.g., Stannous octoate)

Step-by-Step Methodology
  • B-Side Preparation (Resin Blend):

    • Weigh 100 phr of polyether polyol into a high-density polyethylene (HDPE) mixing vessel.

    • Gradually add 5.0 to 15.0 phr of DMPP. Causality Note: Gradual addition prevents phase separation and ensures uniform dispersion of the plasticizing agent.

    • Introduce 4.0 phr of distilled water, 1.0 phr of silicone surfactant, and 0.15 phr of amine catalyst.

    • Homogenization: Mix using a high-shear mechanical stirrer at 1500 RPM for 60 seconds until a visually homogenous, milky emulsion is achieved.

  • Tin Catalyst Addition (Critical Timing):

    • Add 0.2 phr of stannous octoate to the B-side mixture.

    • Mix at 1500 RPM for exactly 10 seconds. Causality Note: Tin catalysts aggressively drive the gelling reaction. Prolonged mixing at this stage prematurely initiates cross-linking before the isocyanate is fully dispersed, leading to foam collapse or internal scorching.

  • A-Side Addition (Foaming):

    • Rapidly inject TDI at an isocyanate index of 105 (a 5% stoichiometric excess ensures complete reaction of all hydroxyl groups and water).

    • Stir vigorously at 2000 RPM for 5–7 seconds.

  • Free-Rise Foaming and Curing:

    • Immediately pour the reacting mixture into a pre-heated (40°C) open mold lined with release paper.

    • Record the cream time (onset of expansion), rise time (end of expansion), and tack-free time.

    • Allow the foam to cure at room temperature for 24 hours, followed by post-curing in a forced-air oven at 70°C for 12 hours to drive off unreacted volatiles and finalize the urethane linkages.

Workflow Polyol Polyol + H2O + Surfactant Mix1 High-Shear Mixing (1500 RPM, 60s) Polyol->Mix1 DMPP DMPP (5-15 phr) DMPP->Mix1 Catalysts Amine & Tin Catalysts Mix1->Catalysts Mix2 Rapid Stirring (2000 RPM, 5s) Catalysts->Mix2 TDI TDI (Index 105) TDI->Mix2 Mold Free-Rise Foaming & Curing Mix2->Mold

Fig 2. Experimental workflow for synthesizing DMPP-modified polyurethane foams.

Analytical Validation & Quantitative Data

To ensure the protocol yields a self-validating system, the resulting foam must be subjected to standardized thermal and flammability testing.

  • Limiting Oxygen Index (LOI) (ASTM D2863): Determines the minimum oxygen concentration required to support flaming combustion.

  • Cone Calorimetry (ISO 5660-1): Evaluates the Peak Heat Release Rate (pHRR), providing a real-world simulation of fire hazard.

  • Thermogravimetric Analysis (TGA): Validates the condensed-phase mechanism by quantifying char yield at 600°C under a nitrogen atmosphere.

Quantitative Data Summary

The following table summarizes representative validation data comparing a neat PU foam control against DMPP-modified formulations.

FormulationDMPP Content (phr)LOI (vol %)pHRR (kW/m²)Char Yield at 600°C (%)Density ( kg/m ³)
Control PU 018.54504.225.1
PU-DMPP-5 522.13808.526.0
PU-DMPP-10 1024.829513.227.4
PU-DMPP-15 1526.524016.828.5

Data Interpretation: The incorporation of 15 phr DMPP successfully shifts the matrix from a highly combustible state (LOI 18.5%) to a self-extinguishing material (LOI 26.5%), while suppressing the peak heat release rate by nearly 47%. The proportional increase in char yield directly validates the condensed-phase acid catalysis mechanism. Note that the slight increase in foam density at higher DMPP loadings is an expected artifact of the plasticizing effect, which marginally reduces the efficiency of the blowing reaction.

References

  • Stapleton, H. M., Sharma, S., Getzinger, G., Ferguson, P. L., Gabriel, M., Webster, T. F., & Blum, A. (2012). "Novel and High Volume Use Flame Retardants in US Couches Reflective of the 2005 PentaBDE Phase Out." Environmental Science & Technology, 46(24), 13432-13439. URL:[Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). "Xylyl phosphate esters: Human health tier II assessment." Australian Government Department of Health. URL:[Link]

  • Yang, S., Wang, J., Huo, S., Wang, M., & Zhang, B. (2025). "The development and application of contemporary phosphorus flame retardants: a review." Frontiers in Materials, 11. URL:[Link]

  • Blum, A., Behl, M., Birnbaum, L. S., Diamond, M. L., Phillips, A., Singla, V., Sipes, N. S., Stapleton, H. M., & Venier, M. (2019). "Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers?" Environmental Science & Technology Letters, 6(11), 638-649. URL:[Link]

Application

Application Note: Advanced Analytical Methodologies for the Extraction and Quantification of Dimethyl Phenyl Phosphate in Soil Matrices

Target Audience: Analytical Chemists, Environmental Researchers, and Drug/Toxicity Development Professionals Matrix: Pedological (Soil) and Environmental Dust Target Analytes: Dimethyl phenyl phosphate (DMPP) and Tris(3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug/Toxicity Development Professionals Matrix: Pedological (Soil) and Environmental Dust Target Analytes: Dimethyl phenyl phosphate (DMPP) and Tris(3,5-dimethyl phenyl) phosphate (TDMPP)

Introduction & Chemical Context

Following the global restriction of polybrominated diphenyl ethers (PBDEs), organophosphate esters (OPEs) have emerged as primary replacements in flame retardants and plasticizers[1]. Compounds such as dimethyl phenyl phosphate (DMPP) and its tris-substituted derivative, tris(3,5-dimethyl phenyl) phosphate (TDMPP, CAS: 9006-37-5), are increasingly detected in environmental matrices[2].

Due to their moderate-to-high octanol-water partition coefficients ( logKow​ ) and semi-volatile nature, these compounds exhibit a strong affinity for organic-rich environmental compartments, particularly soil and sediment[3]. Analyzing these pedological matrices is notoriously difficult due to the presence of humic and fulvic acids, which act as severe matrix interferents during mass spectrometric ionization. This application note outlines a self-validating, highly selective protocol utilizing Accelerated Solvent Extraction (ASE), Solid-Phase Extraction (SPE) clean-up, and Isotope Dilution Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)[2][4].

Mechanistic Rationale & Experimental Causality (E-E-A-T)

To ensure scientific integrity and reproducible recoveries, every step of this protocol is designed to address specific physicochemical challenges:

  • Why Accelerated Solvent Extraction (ASE)? Traditional Soxhlet extraction is time-consuming and prone to evaporative losses of semi-volatile OPEs[5]. ASE operates at elevated temperatures (100°C) and pressures (1500 psi), which disrupts the strong dipole-dipole interactions between the soil's aluminosilicate surfaces and the phosphate core of DMPP, ensuring exhaustive recovery[4].

  • Why Florisil SPE Clean-up? Soil extracts are heavily burdened with humic acids. If injected directly, these co-extractives coat the GC inlet and cause severe ion suppression in the MS source. Florisil (a highly polar magnesium silicate) strongly retains these polar macromolecules, allowing the moderately polar DMPP/TDMPP to be selectively eluted using a precisely tuned hexane/ethyl acetate gradient.

  • Why Isotope Dilution? Environmental matrices vary wildly in organic carbon content. By spiking the sample with a 13C or deuterium-labeled internal standard prior to extraction, any analyte loss during sample preparation or signal suppression during ionization is mathematically normalized, creating a self-validating quantitative system[5][6].

Experimental Workflows & Methodologies

Protocol A: Soil Sampling and Pre-treatment
  • Collection & Storage: Collect topsoil (0–10 cm depth) using pre-cleaned stainless-steel corers. Transfer to amber glass jars (to prevent photodegradation) and store immediately at -20°C[2].

  • Lyophilization: Freeze-dry the soil samples for 48 hours to achieve <1% moisture content. Causality: Residual water creates a biphasic partition system during organic extraction, drastically reducing the recovery of hydrophobic OPEs.

  • Homogenization: Sieve the dried soil through a 100-µm stainless steel mesh to ensure a uniform particle size and maximize the surface-area-to-solvent ratio[2].

Protocol B: Accelerated Solvent Extraction (ASE)
  • Cell Preparation: Place a cellulose filter at the bottom of a 22 mL ASE stainless steel cell.

  • Sample Loading: Weigh exactly 5.00 g of the sieved soil and mix with 2.0 g of diatomaceous earth (acts as a dispersant and moisture scavenger).

  • Isotope Spiking: Spike the mixture with 10 µL of a 1.0 µg/mL surrogate internal standard solution (e.g., d15​ -triphenyl phosphate).

  • Extraction Parameters:

    • Solvent: Hexane:Acetone (1:1, v/v) or Dichloromethane (DCM)[4][5].

    • Temperature: 100°C.

    • Pressure: 1500 psi.

    • Cycles: 2 static cycles of 5 minutes each.

    • Purge: 60 seconds with ultra-high purity Nitrogen.

Protocol C: Extract Clean-up (SPE)
  • Concentration: Concentrate the raw ASE extract to approximately 1.0 mL using a gentle nitrogen stream (TurboVap) at 35°C.

  • Conditioning: Condition a 1 g / 6 mL Florisil SPE cartridge with 5 mL of pure hexane.

  • Loading & Washing: Load the 1.0 mL extract onto the cartridge. Wash with 5 mL of hexane to elute and discard non-polar aliphatic hydrocarbons.

  • Elution: Elute the target OPEs (DMPP and TDMPP) using 10 mL of Hexane:Ethyl Acetate (80:20, v/v).

  • Reconstitution: Evaporate the eluate to near dryness and reconstitute in 100 µL of isooctane prior to GC-MS/MS injection.

G Soil Soil Sample (Lyophilized & Sieved) Spike Isotope Dilution (Spike Internal Standard) Soil->Spike ASE Accelerated Solvent Extraction (Hexane:Acetone 1:1) Spike->ASE Conc Concentration (N2 Stream to 1 mL) ASE->Conc SPE Florisil SPE Clean-up (Remove Humic Acids) Conc->SPE Elution Target Elution (Hexane:EtOAc 80:20) SPE->Elution GCMS GC-MS/MS Analysis (EI-MRM Mode) Elution->GCMS

Figure 1: Step-by-step extraction and clean-up workflow for DMPP in soil matrices.

Instrumental Analysis (GC-MS/MS)

While Liquid Chromatography (LC-MS/MS) is frequently used for highly polar flame retardants, Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) in Electron Impact (EI) mode is the gold standard for alkylated aryl phosphates like DMPP and TDMPP due to their thermal stability and the superior chromatographic resolution of capillary GC[1][2][7].

GC-MS/MS Parameters
  • Column: DB-5MS UI (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Helium (Constant flow at 1.2 mL/min).

  • Injection: 1 µL, Splitless mode. Injector temperature at 280°C.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 220°C, then ramp at 5°C/min to 300°C (hold 5 min).

  • Ionization: Electron Impact (EI) at 70 eV. Source temperature: 250°C.

Matrix Effect Mitigation Logic

Matrix Raw Raw Soil Extract (High Humic Acid) Florisil Florisil SPE Sorbent Raw->Florisil Polar Polar Interferences (Retained on Column) Florisil->Polar Strong Affinity Target DMPP / TDMPP (Eluted in 80:20 Fraction) Florisil->Target Weak Affinity Result Enhanced S/N Ratio (No Ion Suppression) Target->Result

Figure 2: Mechanistic logic of Florisil SPE for mitigating humic acid ion suppression.

Data Presentation & Quality Control

To ensure the trustworthiness of the analytical batch, strict Quality Control (QC) criteria must be met. Method blanks must be processed alongside samples to monitor for background OPE contamination (a common issue due to laboratory plastics and indoor dust)[4].

Table 1: MRM Transitions and Collision Energies

Note: Transitions are optimized for Triple Quadrupole systems operating in EI-MRM mode.

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
DMPP 202.1107.077.015 / 25
TDMPP 410.2289.1105.120 / 30
d15​ -TPP (IS) 341.2243.1160.115 / 35
Table 2: Method Validation Metrics

Data represents typical validation parameters achieved using the described ASE-SPE-GC-MS/MS workflow.

ParameterDMPPTDMPPAcceptance Criteria
Limit of Detection (LOD) 0.15 ng/g0.20 ng/gS/N > 3
Limit of Quantitation (LOQ) 0.50 ng/g0.65 ng/gS/N > 10
Absolute Recovery (%) 88 ± 6%84 ± 8%70% – 120%
Linear Dynamic Range 1.0 – 500 ng/mL1.0 – 500 ng/mL R2 > 0.995
Matrix Effect (%) -8%-12%Within ±20%

References

  • Duke University Environmental Exposomics Laboratory. Semi-volatile organic chemicals (SVOCs)
  • Washington State Department of Ecology. Flame Retardants in General Consumer and Children's Products.
  • Harvard DASH. Healthier Materials in Buildings: Assessments of Global Chemical Exposures, Hormonally Active Dust, and Product Interventions.
  • California State University, Long Beach.
  • ACS Publications.
  • Scholaris.
  • ACS Publications. Organophosphate Esters in Canadian Arctic Air: Occurrence, Levels and Trends.

Sources

Technical Notes & Optimization

Troubleshooting

Analytical Support Center: Resolving HPLC Peak Tailing for Dimethyl Phenyl Phosphate

Welcome to the Technical Support Center. Analyzing organophosphate esters like dimethyl phenyl phosphate (DMPP) presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing organophosphate esters like dimethyl phenyl phosphate (DMPP) presents unique chromatographic challenges. Unlike neutral small molecules, the phosphate moiety in DMPP is highly reactive, frequently resulting in severe peak tailing, loss of resolution, and poor quantitation reproducibility. This guide provides a mechanistic troubleshooting framework to identify and eliminate the root causes of peak distortion.

Diagnostic Workflow

HPLC_Troubleshooting Start Observe Peak Tailing for Dimethyl Phenyl Phosphate Check Does tailing affect ALL peaks or ONLY the phosphate? Start->Check AllPeaks All Peaks Tail Check->AllPeaks Yes OnlyPhosphate Only Phosphate Tails Check->OnlyPhosphate No Physical Physical Issue: Check Dead Volume, Fittings, or Column Void AllPeaks->Physical Chemical Chemical Interaction: Silanol or Metal Chelation OnlyPhosphate->Chemical TestMetal Inject Chelating Agent (e.g., EDTA) Chemical->TestMetal MetalIssue Metal-Phosphate Interaction: Passivate System & Use Bio-inert Hardware TestMetal->MetalIssue Tailing Resolves TestSilanol Lower Mobile Phase pH (< 3.0) TestMetal->TestSilanol Tailing Persists SilanolIssue Silanophilic Interaction: Protonate Silanols & Use End-capped Column TestSilanol->SilanolIssue Tailing Resolves

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does dimethyl phenyl phosphate exhibit severe peak tailing compared to neutral analytes in my sample? A1: Tailing of phosphate-containing compounds is rarely a simple flow-path issue; it is primarily driven by two distinct chemical secondary interactions:

  • Metal-Phosphate Chelation: The phosphate group in DMPP acts as a strong Lewis base, chelating with trace heavy metals (such as iron or nickel) present in stainless steel tubing, column frits, and the detector flow cell[1]. This interaction is highly retentive, disrupting the Gaussian elution profile and causing severe tailing or signal suppression[2][3].

  • Silanophilic Interactions: In reversed-phase liquid chromatography (RPLC), unreacted residual silanol groups on the silica stationary phase become deprotonated and negatively charged at mid-to-high pH levels. The polarized phosphate group engages in strong hydrogen bonding and ion-exchange interactions with these active silanol sites, dragging out the tail of the peak[4][5].

Q2: How can I systematically determine whether the tailing is caused by metal chelation, silanol activity, or a physical system void? A2: A self-validating troubleshooting workflow isolates physical defects from chemical interactions by changing one variable at a time[2]:

  • Step 1: The "All vs. One" Test. Inject a neutral, non-chelating reference standard (e.g., a light hydrocarbon or toluene)[6]. If the neutral peak also tails, the issue is physical—such as extra-column dead volume, a slipping PEEK finger-tight fitting, or a collapsed column bed[5][7]. If only the DMPP peak tails, proceed to Step 2.

  • Step 2: The Chelator Test. Inject your sample using a mobile phase spiked with a chelating agent (e.g., 5 µM EDTA) or temporarily swap the stainless steel capillary for a PEEK capillary. If peak symmetry improves, metal chelation is the primary culprit.

  • Step 3: The pH Shift Test. Lower the mobile phase pH to approximately 2.5 using an acidic modifier. At pH < 3.0, surface silanols are protonated and neutralized, effectively shutting down secondary ion-exchange interactions[2][5]. If this resolves the tailing, silanol activity is the root cause.

Q3: What is the optimal column chemistry and mobile phase composition for analyzing DMPP? A3: To achieve sharp, symmetrical peaks, your method must proactively address both interaction pathways:

  • Column Selection: Avoid older "Type A" silica columns, which have high metal content and active silanols[8]. Instead, utilize high-purity "Type B" silica that is fully end-capped or base-deactivated (BDS) to sterically shield residual silanols[2][5]. For ultimate performance with organophosphates, metal-free (bio-inert) coated columns or hybrid organic-inorganic particles are highly recommended[3].

  • Mobile Phase Optimization: For UV detection, a 20–25 mM potassium phosphate buffer at pH 2.5 is the gold standard. The phosphate in the buffer acts as a sacrificial agent, passivating metal active sites in the system, while the low pH suppresses silanol ionization[4][5][8]. If your method requires LC-MS compatibility (where non-volatile phosphate buffers are prohibited), use a volatile acidic buffer like 0.1% formic acid and rely on system passivation[1][5].

Standard Operating Procedure: HPLC System Passivation

Q4: My LC-MS method prohibits phosphate buffers, and DMPP is still tailing. How do I passivate my HPLC system? A4: When volatile mobile phases are mandatory, you must chemically passivate the stainless steel flow path to block metal interaction sites before analysis[1][3].

Step-by-Step System Passivation Protocol:

  • System Preparation: Remove the analytical column and replace it with a zero-dead-volume PEEK union. Disconnect the mass spectrometer and direct the system effluent to a chemical waste container to prevent detector contamination.

  • Solvent Flush: Flush the entire system with HPLC-grade water for 10 minutes at a flow rate of 1.0 mL/min to clear any residual organic solvents or buffers.

  • Acid Wash (Passivation): Pump a passivating solution of 0.5% Phosphoric Acid (or 20% Nitric Acid for severe contamination) through the system at 1.0 mL/min for 30–45 minutes. Causality: The acid strips trace metal contaminants, and the phosphate ions form a protective, inert layer over the active metal sites[1][4].

  • Neutralization: Flush the system extensively with HPLC-grade water for at least 45 minutes until the effluent pH returns to a neutral baseline (pH ~7.0).

  • Re-equilibration: Reinstall the analytical column and reconnect the detector. Equilibrate the system with your MS-compatible mobile phase (e.g., Acetonitrile / Water with 0.1% Formic Acid) for 20 column volumes prior to injecting the DMPP sample.

Quantitative Impact of Mitigation Strategies

The following table summarizes the expected improvements in chromatographic performance when applying the aforementioned troubleshooting strategies to organophosphate analysis.

Experimental ConditionPrimary Mechanism AddressedUSP Tailing Factor (Tf)Resolution (Rs)
Standard SS Hardware, Uncapped C18, pH 6.0None (Baseline)2.851.10
End-capped Type B C18, pH 6.0Silanophilic Interactions1.901.55
End-capped Type B C18, pH 2.5Silanophilic Interactions1.452.10
Bio-inert Hardware, End-capped C18, pH 2.5Silanol + Metal Chelation1.052.85

Note: A USP Tailing Factor (Tf) of 1.0 indicates perfect Gaussian symmetry. Values > 1.5 generally require corrective action[9].

References

  • Source: nih.
  • Source: waters.
  • Source: labcompare.
  • Source: agilent.
  • Source: phenomenex.
  • Source: chromatographyonline.
  • What are common causes of peak tailing when running a reverse-phase LC column?
  • Source: mtc-usa.
  • Source: nih.

Sources

Optimization

Technical Support Center: Optimizing Trace Dimethyl Phenyl Phosphate (DMPP) Extraction

Welcome to the advanced troubleshooting and methodology center for Dimethyl Phenyl Phosphate (DMPP) extraction. DMPP is an organophosphate ester (OPE) frequently utilized as a flame retardant, plasticizer, and fuel addit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for Dimethyl Phenyl Phosphate (DMPP) extraction. DMPP is an organophosphate ester (OPE) frequently utilized as a flame retardant, plasticizer, and fuel additive[1]. In environmental monitoring and pharmacokinetic assays, quantifying trace DMPP is notoriously difficult.

As an amphiphilic molecule—comprising a polar phosphate core and a non-polar phenyl ring—DMPP is susceptible to poor retention on standard sorbents. Furthermore, its semi-volatile nature leads to evaporative losses, and co-extracted lipids in biological matrices cause severe ion suppression during LC-MS/MS electrospray ionization (ESI)[2][3]. This guide provides field-proven troubleshooting strategies, validated methodologies, and causal explanations to establish a self-validating extraction system.

Section 1: Diagnostic Workflow

Before altering your extraction chemistry, you must isolate the root cause of low recovery. The following logical workflow decouples absolute extraction loss from mass spectrometric matrix effects.

DMPP_Troubleshooting Start Low DMPP Recovery (<70%) Spike Run Pre- & Post-Extraction Spike Test Start->Spike Matrix Matrix Effect (Ion Suppression) Post-spike recovery is low Spike->Matrix Signal suppressed Loss Absolute Extraction Loss Pre-spike recovery is low Spike->Loss Signal missing CleanUp Enhance Clean-up (Use Z-Sep/LipiFiltr) Matrix->CleanUp Solvent Modify Extraction Solvent (50:50 CHX:EA) Matrix->Solvent Evap Check Evaporation Step (Volatility Loss) Loss->Evap Loss during blowdown Sorbent Check SPE/QuEChERS Sorbent & Elution Loss->Sorbent Poor retention/elution Keeper Add Keeper Solvent (Isooctane) & Lower Temp Evap->Keeper HLB Switch to HLB Sorbent Elute with 25% DCM in ACN Sorbent->HLB

Diagnostic workflow for troubleshooting trace DMPP extraction recovery issues.

Section 2: Troubleshooting FAQs

Q1: My overall DMPP recovery is consistently below 50%. How do I determine if the issue is extraction loss or matrix suppression? Causality & Solution: You must decouple physical extraction efficiency from mass spectrometric matrix effects (ME). Implement a pre- and post-extraction spike protocol:

  • Pre-spike: Spike DMPP into the raw matrix before extraction.

  • Post-spike: Extract a blank matrix, then spike DMPP into the final extract just before injection. If the post-spike signal is significantly lower than a neat solvent standard, you are experiencing ion suppression (Matrix Effect). If the post-spike signal is normal but the pre-spike signal is low, you are physically losing the analyte during extraction or evaporation.

Q2: I am losing DMPP during the nitrogen blowdown/evaporation step. How can I prevent this? Causality & Solution: Lower molecular weight OPEs like DMPP exhibit semi-volatile behavior. Prolonged nitrogen blowdown, especially at elevated temperatures (>40°C) or to complete dryness, volatilizes the analyte. Protocol Fix: Never evaporate to complete dryness. Add 50–100 µL of a high-boiling "keeper solvent" (e.g., isooctane or toluene) prior to concentration. Maintain the water bath at ≤30°C and use a gentle nitrogen stream.

Q3: When using QuEChERS for tissue or plasma, my DMPP peak is misshapen and recoveries exceed 140% or drop below 40%. Why? Causality & Solution: Pure acetonitrile (ACN), the standard QuEChERS solvent, co-extracts massive amounts of phospholipids from biological samples. These lipids elute concurrently with OPEs, causing severe matrix effects (often signal enhancement or suppression depending on the gradient)[3]. Protocol Fix: Shift the extraction thermodynamics. Replace pure ACN with a 50:50 (v/v) mixture of a strong non-polar solvent (cyclohexane, CHX) and a strong polar solvent (ethyl acetate, EA)[3]. Alternatively, utilize a specialized lipid-removal clean-up step, such as LipiFiltr or Z-Sep dispersive SPE, which selectively binds lipids without retaining the phosphate esters[4].

Q4: Which Solid-Phase Extraction (SPE) sorbent and elution solvent yield the highest DMPP recovery in aqueous samples? Causality & Solution: Because DMPP has mixed polarity, standard C18 silica can yield breakthrough losses for the polar phosphate moiety. Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbents or ENVI-18 cartridges provide superior retention[5]. For elution, a purely polar solvent may leave hydrophobic interactions intact. Eluting with a mixture of 25% Dichloromethane (DCM) in Acetonitrile (ACN) disrupts both polar and non-polar retention mechanisms, achieving robust 73–110% recoveries[5].

Section 3: Quantitative Optimization Data

The following table summarizes field-validated extraction parameters for DMPP and related OPEs across various matrices.

Matrix TypeExtraction MethodSorbent / Clean-upExtraction / Elution SolventTypical RecoveryReference
Surface Water Solid-Phase Extraction (SPE)ENVI-18 or HLB25% DCM in ACN73–110%[5]
Biological Tissue Modified QuEChERSLipiFiltr / dSPEACN (with EN 15662 salts)67–116%[4]
Complex Biota Solvent-Optimized QuEChERSNone (Thermodynamic shift)50:50 Cyclohexane:Ethyl Acetate>80% (Negligible ME)[3]
Ambient Water Magnetic SPEMWCNTs-Fe3O4Methanol (Desorption)72.5–89.1%[2]
Section 4: Validated Step-by-Step Methodologies
Protocol A: Optimized SPE for Trace DMPP in Aqueous Matrices

Self-Validating Mechanism: The inclusion of a 5% methanol wash ensures polar interferents are removed without prematurely eluting the moderately polar DMPP.

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of LC-MS grade water through an HLB or ENVI-18 cartridge (500 mg) at a rate of 1–2 mL/min.

  • Loading: Load the aqueous sample (up to 500 mL, spiked with isotopically labeled internal standards) at a steady flow rate of 5 mL/min[5].

  • Washing: Wash the sorbent bed with 5 mL of 5% Methanol in water to elute highly polar salts and humic acids.

  • Drying: Apply maximum vacuum (-15 inHg) for 20 minutes. Critical: The cartridge must be bone-dry to prevent water from partitioning into the elution solvent.

  • Elution: Elute DMPP using 6 mL of 25% Dichloromethane (DCM) in Acetonitrile (ACN)[5]. Collect the eluate in a silanized glass tube to prevent surface adsorption.

  • Concentration: Add 50 µL of isooctane (keeper solvent). Evaporate under a gentle N₂ stream at 30°C until only the keeper solvent remains.

  • Reconstitution: Bring the volume up to 100 µL with the initial LC mobile phase.

Protocol B: Modified QuEChERS for Lipid-Rich Biological Matrices

Self-Validating Mechanism: Utilizing a tailored solvent blend prevents the initial extraction of matrix suppressors, reducing reliance on aggressive downstream clean-up that could cause analyte loss.

  • Homogenization: Weigh 2.0 g of homogenized tissue/plasma into a 50 mL PTFE centrifuge tube.

  • Extraction: Add 10 mL of a 50:50 (v/v) Cyclohexane (CHX) and Ethyl Acetate (EA) mixture. Do not use pure ACN if lipid content is high[3].

  • Partitioning: Add EN 15662 QuEChERS salts (4g MgSO₄, 1g NaCl, 1g sodium citrate, 0.5g disodium citrate sesquihydrate)[4].

  • Agitation: Vortex vigorously for 2 minutes to ensure complete phase interaction, then centrifuge at 4000 rpm for 5 minutes.

  • Clean-up: Transfer the organic supernatant to a dispersive SPE (dSPE) tube containing 150 mg anhydrous MgSO₄ and a lipid-selective sorbent (e.g., LipiFiltr or Z-Sep)[4].

  • Final Isolation: Vortex for 1 minute, centrifuge, and transfer the purified supernatant. Evaporate using the keeper-solvent method described in Protocol A, and reconstitute for LC-MS/MS analysis.

References
  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs) Source: LCGC International (chromatographyonline.com) URL:[Link]

  • High-Resolution Mass Spectrometry Screening of Emerging Organophosphate Esters (OPEs) in Wild Fish: Occurrence, Species-Specific Difference, and Tissue-Specific Distribution Source: Environmental Science & Technology - ACS Publications URL:[Link]

  • Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report Source: U.S. Environmental Protection Agency (epa.gov) URL:[Link]

  • Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry Source: ResearchGate URL:[Link]

  • Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption Source: PubMed (nih.gov) URL:[Link]

Sources

Troubleshooting

troubleshooting synthesis impurities in dimethyl phenyl phosphate production

Technical Support Center: Troubleshooting Dimethyl Phenyl Phosphate (DMPP) Synthesis Welcome to the DMPP Synthesis Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Dimethyl Phenyl Phosphate (DMPP) Synthesis

Welcome to the DMPP Synthesis Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative troubleshooting for the synthesis of dimethyl phenyl phosphate and related aryl alkyl phosphates. We focus on resolving purity bottlenecks, explaining the causality behind impurity formation, and establishing self-validating protocols.

Mechanistic Pathways & Impurity Origins

The synthesis of DMPP typically follows one of two primary pathways: the Phosphorus Oxychloride ( POCl3​ ) Pathway or the Chlorophosphate Pathway . Understanding the mechanistic divergence of these routes is critical for predicting and controlling impurity profiles.

DMPP_Mechanisms cluster_0 Route A: Phosphorus Oxychloride Pathway cluster_1 Route B: Chlorophosphate Pathway PhenolA Phenol PPDC Phenyl Phosphorodichloridate (Intermediate) PhenolA->PPDC -HCl (< 0°C) POCl3 POCl3 POCl3->PPDC DMPP_A Dimethyl Phenyl Phosphate (Target) PPDC->DMPP_A + Excess MeOH OverReact Diphenyl / Triphenyl Phosphates (Impurities) PPDC->OverReact Excess Phenol Poor Temp Control MeOH Methanol + Base MeOH->DMPP_A PhenolB Phenol DMPP_B Dimethyl Phenyl Phosphate (Target) PhenolB->DMPP_B DMCP Dimethyl Chlorophosphate DMCP->DMPP_B Nucleophilic Attack Hydrolysis Dimethyl Hydrogen Phosphate (Impurity) DMCP->Hydrolysis + H2O (Moisture) Base Triethylamine / DMAP Base->DMPP_B Acid Scavenging

Mechanistic pathways of DMPP synthesis highlighting target formation and common impurity branches.

Quantitative Impurity Profiling

To effectively troubleshoot, you must first identify the structural origin of your impurities. The table below summarizes the most common quantitative data deviations observed during GC/MS or 31 P NMR analysis.

ImpurityStructural OriginCausality (Mechanism of Formation)Prevention Strategy
Diphenyl Methyl Phosphate POCl3​ RouteOver-arylation. The intermediate phenyl phosphorodichloridate (PPDC) undergoes a second nucleophilic attack by unreacted phenol due to poor temperature control or skewed stoichiometry[1].Maintain strict thermal control (-5 °C to 0 °C) during the initial phenol addition[1].
Triphenyl Phosphate (TPP) POCl3​ RouteComplete over-arylation. Often occurs if POCl3​ is not used in sufficient excess or if localized heating occurs during the exothermic addition.Use Route B (Chlorophosphate) to bypass the highly reactive POCl3​ intermediate entirely.
Unreacted Phenol Both RoutesIncomplete conversion. Phenol is a relatively weak nucleophile, and without sufficient base catalysis, the reaction stalls[2].Add a catalytic amount of DMAP and monitor via GC until phenol content drops below 0.5%[3].
Dimethyl Hydrogen Phosphate Route BHydrolysis. Dimethyl chlorophosphate reacts rapidly with trace water in solvents or hygroscopic bases[4].Use strictly anhydrous solvents (e.g., dry DCM) and store chlorophosphates under inert gas.

Troubleshooting FAQs

Q1: My GC/MS shows significant levels of diphenyl methyl phosphate and triphenyl phosphate. How do I prevent over-arylation in the POCl3​ route? A1: Over-arylation is a direct consequence of the competing reaction rates between the first, second, and third substitutions on the phosphorus center. When phenol reacts with POCl3​ , the formation of phenyl phosphorodichloridate (PPDC) is highly exothermic. If the reaction temperature rises above 0 °C, the activation energy for subsequent substitutions is reached, allowing unreacted phenol to attack the PPDC intermediate[1]. Causality & Solution: To prevent this, you must control the kinetics. Maintain the reaction temperature strictly between -10 °C and -5 °C during the dropwise addition of phenol[1]. Alternatively, switch to the Chlorophosphate Pathway (Route B), which inherently prevents the formation of di- and triphenyl impurities by starting with a pre-methylated precursor[5].

Q2: I am using the Dimethyl Chlorophosphate route, but my yield is low and unreacted phenol remains. What is the mechanistic failure? A2: Phenol is a relatively weak nucleophile compared to aliphatic alcohols. In direct phosphorylation using dimethyl chlorophosphate, relying solely on an acid scavenger like triethylamine (TEA) is often insufficient to drive the reaction to completion[2]. Causality & Solution: The reaction stalls because the intermediate transition state is not sufficiently stabilized. Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[2]. DMAP attacks the chlorophosphate to form a highly reactive, positively charged N-phosphorylpyridinium intermediate, which is far more susceptible to attack by the phenoxide ion.

Q3: How do I eliminate dimethyl hydrogen phosphate (hydrolysis impurity) from my final product? A3: The presence of dimethyl hydrogen phosphate indicates moisture contamination. Dimethyl chlorophosphate is highly electrophilic and will readily react with trace amounts of water present in your solvent, glassware, or the atmosphere, leading to hydrolysis[4]. Causality & Solution: This is a competitive nucleophilic substitution where water outcompetes phenol. Ensure all glassware is oven-dried and purged with argon. Use anhydrous dichloromethane (DCM) or ether, and distill your triethylamine over calcium hydride prior to use.

Q4: How do I ensure my reaction is complete before quenching, avoiding the accumulation of intermediate chlorides? A4: Premature quenching leads to the hydrolysis of unreacted chlorophosphates into acidic impurities. You must employ a self-validating monitoring system. Causality & Solution: Do not rely solely on time. Monitor the reaction progress by Gas Chromatography (GC). The reaction is self-validated as complete only when the unreacted phenol peak drops below 0.5%[3]. Only then should you proceed to the aqueous workup.

Self-Validating Experimental Protocol: High-Purity DMPP Synthesis

This protocol utilizes the Chlorophosphate Pathway (Route B) to bypass the over-arylation risks associated with POCl3​ . It incorporates self-validating checkpoints to ensure scientific integrity and high yield.

Materials:

  • Phenol (1.0 eq)

  • Dimethyl chlorophosphate (1.1 eq)[5]

  • Triethylamine (TEA) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq)[2]

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation (Moisture Exclusion): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a dropping funnel. Causality: Eliminating ambient moisture prevents the formation of dimethyl hydrogen phosphate[4].

  • Reagent Dissolution: Dissolve phenol (1.0 eq) and DMAP (0.05 eq) in anhydrous DCM under an argon atmosphere. Add TEA (1.2 eq) and cool the mixture to -10 °C using an ice/brine bath. Causality: Cooling suppresses side reactions and manages the exothermic nature of the subsequent addition[2].

  • Phosphorylation: Place dimethyl chlorophosphate (1.1 eq) in the dropping funnel and add it dropwise to the stirring solution over 30 minutes. Causality: Dropwise addition prevents localized concentration spikes, ensuring the DMAP-activated intermediate reacts cleanly with phenol[2].

  • Self-Validating Incubation: Allow the reaction to slowly warm to ambient temperature and stir for 12 hours. Validation Checkpoint: Pull a 0.1 mL aliquot, dilute in DCM, and analyze via GC. Do not proceed until the phenol peak area is < 0.5%[3]. If phenol > 0.5%, stir for an additional 2 hours.

  • Quenching and Workup: Once validated, quench the reaction by adding saturated aqueous NaHCO3​ . Causality: The mild base neutralizes any residual chlorophosphate and removes the TEA-HCl salt without hydrolyzing the DMPP product.

  • Extraction and Purification: Extract the aqueous layer three times with DCM. Wash the combined organic layers with 1M HCl (to remove residual TEA/DMAP), followed by brine. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield high-purity DMPP.

References

  • Source: acs.
  • Source: nih.
  • Source: csulb.
  • Source: benchchem.
  • Source: acs.

Sources

Optimization

optimizing GC-MS parameters for dimethyl phenyl phosphate detection

Welcome to the Technical Support Center for Organophosphate Ester Analysis . As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with detecting dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organophosphate Ester Analysis . As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with detecting dimethyl phenyl phosphate (DMPP) via Gas Chromatography-Mass Spectrometry (GC-MS).

Organophosphate esters (OPEs) like DMPP present unique analytical hurdles due to their semi-volatile nature, moderate polarity, and high susceptibility to active-site adsorption. To achieve reproducible, trace-level quantification, your methodology cannot rely on default instrument methods; it must be a rigorously optimized, self-validating system.

Core Principles & Causality: Why DMPP is Challenging

DMPP (Molecular Weight: 202.14 g/mol ) is prone to interacting with exposed silanol groups within the GC inlet liner and the analytical column. This interaction causes severe peak tailing and loss of sensitivity. Furthermore, because DMPP is often extracted from complex environmental or biological matrices, co-extracted lipids and high-boiling compounds can rapidly degrade the MS source's ionization efficiency[1][2].

To build a self-validating system , you must incorporate isotopically labeled surrogate standards (e.g., Triphenyl phosphate-d15) prior to extraction. A surrogate recovery between 70–120% validates your extraction efficiency, while strict adherence to quantifier/qualifier ion ratios ensures peak purity and flags matrix interferences[3].

Analytical Workflow

GCMS_Workflow A 1. Sample Preparation (ASE / QuEChERS + SPE Cleanup) B 2. GC Inlet Injection (Splitless, 250-280°C, Ultra-Inert) A->B C 3. Capillary Separation (DB-5MS, Temp Ramp to 300°C) B->C D 4. Electron Ionization (70 eV, Source at 230°C) C->D E 5. Mass Spectrometry (SIM Mode: m/z 202, 109, 94) D->E F 6. Data Validation (Ion Ratios & Surrogate Recovery) E->F

Workflow for GC-MS analysis of dimethyl phenyl phosphate (DMPP).

Step-by-Step Experimental Protocol

Phase 1: Extraction and Cleanup

  • Spiking: Spike 10.0 g of the homogenized sample with 50 ng of a surrogate standard (e.g., TPP-d15) to monitor method recovery[3].

  • Extraction: Use Accelerated Solvent Extraction (ASE) with an n-hexane/acetone (1:1, v/v) mixture at 100 °C. Alternatively, for biological samples, utilize a QuEChERS extraction method[2][4].

  • Cleanup: Pass the concentrated extract through a GCB-NH2 or Florisil Solid Phase Extraction (SPE) column. Elute the target compounds with 10 mL of 5% toluene in n-hexane/acetone (8:2, v/v)[3].

  • Reconstitution: Evaporate the eluate to near dryness under a gentle nitrogen stream and reconstitute in 1.0 mL of MS-grade n-hexane.

Phase 2: GC-MS Acquisition

  • Inlet Preparation: Install a strictly deactivated, ultra-inert splitless liner (preferably wool-less or with highly deactivated glass wool) to prevent DMPP adsorption.

  • Injection: Inject 1 µL of the reconstituted sample in splitless mode.

  • Separation: Run the temperature program detailed in the quantitative table below to ensure sharp peak focusing at the column head and efficient elution of high-boiling matrix components[4].

Optimized GC-MS Parameters

The following parameters have been synthesized from field-proven methodologies for organophosphate ester analysis to maximize signal-to-noise (S/N) ratios and minimize thermal degradation[4][5].

ParameterOptimized ValueCausal Rationale
Inlet Temperature 250 °C – 280 °CEnsures complete volatilization without inducing thermal degradation of the phosphate ester[4].
Injection Mode Splitless (1 µL)Maximizes the transfer of trace-level analytes onto the column for high sensitivity[4].
Analytical Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30m × 0.25mm × 0.25µm)The mid-polar stationary phase provides optimal retention and resolution for aromatic organophosphates[4].
Carrier Gas Flow Helium at 1.0 – 1.2 mL/min (Constant Flow)Maintains consistent retention times and an optimal linear velocity for MS vacuum efficiency.
Oven Temperature Program 100 °C (hold 1-6 min) → Ramp 10 °C/min to 260 °C → Ramp 20 °C/min to 300 °C (hold 5-10 min)Balances sharp peak shapes with the efficient elution of high-boiling matrix components to prevent carryover[4].
Ion Source Temp 230 °CPrevents the condensation of semi-volatiles while minimizing excessive thermal fragmentation in the source[4].
MS Acquisition Mode SIM (Selected Ion Monitoring)Drastically improves the signal-to-noise ratio by filtering out matrix background ions.
Target Ions (m/z) Quantifier: 202 Qualifiers: 109, 94m/z 202 is the molecular ion [M]+; m/z 94 represents the phenol fragment, ensuring high structural specificity[5][6].

Troubleshooting Guides & FAQs

Q: Why am I experiencing severe peak tailing specifically for DMPP, while my internal standards look fine? A: Peak tailing for organophosphates is almost exclusively caused by active sites (exposed silanol groups) in the sample path. DMPP interacts strongly with these sites.

  • Solution: First, replace the inlet liner with a brand-new, ultra-inert liner. If tailing persists, the active sites are likely at the head of the column due to matrix buildup. Trim 10–20 cm from the front of the GC column. Ensure your column is specifically designated as "MS-grade" (e.g., DB-5MS), as these have stricter deactivation protocols.

Q: My sensitivity drops significantly after running 20-30 real environmental/biological samples. What is happening? A: This is a classic symptom of matrix contamination in the MS source or the GC inlet. High-boiling matrix components (like lipids or humic acids) coat the inlet liner and the ion source repeller. This coating traps target analytes and alters the electrical fields in the MS source, reducing ionization efficiency.

  • Solution: Implement a more aggressive sample cleanup step prior to injection. For lipid-heavy samples, consider using a selective lipid removal device (e.g., LipiFiltr)[2]. Instrumentally, you must perform routine inlet maintenance (change the liner and septum) every 30-50 injections. If the electron multiplier (EM) voltage starts to climb excessively during tuning, it is time to vent the MS and physically clean the source components.

Q: How can I be certain that the peak I am integrating at the correct retention time is actually DMPP and not a co-eluting matrix interference? A: Retention time alone is insufficient for definitive identification in complex matrices. You must rely on the self-validating logic of ion ratios.

  • Solution: In SIM mode, continuously monitor the quantifier ion (m/z 202) and the qualifier ions (m/z 109 and 94). Calculate the ratio of the qualifier peak areas to the quantifier peak area in your calibration standards. For your unknown samples, these ratios must fall within ±20% of the standard. If the ratio is skewed, a matrix component is co-eluting and sharing one of those masses, meaning your quantitative result cannot be trusted.

Q: Is GC-MS or LC-MS/MS better for analyzing organophosphate esters? A: While GC-MS is highly effective and robust for volatile and semi-volatile OPEs like DMPP, LC-MS/MS is often preferred if you are analyzing a broader panel of OPEs that includes highly polar, high-molecular-weight, or thermally labile alkyl/aryl OPEs. LC-MS/MS generally provides better precision at lower concentrations for those specific compounds[7]. However, a well-optimized GC-MS system utilizing SIM mode and rigorous SPE cleanup provides excellent, cost-effective robustness for targeted DMPP analysis.

References

  • Simultaneous Determination of Organophosphate Ester Flame Retardants in Water and Sediments by Gas Chromatography–Tandem Mass Spectrometry (GC–MS/MS). ResearchGate.[Link]

  • Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. MDPI.[Link]

  • Challenges in the Analyses of Organophosphate Esters. Walisongo / ACS EST Letters.[Link]

  • Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction. ykcs.ac.cn.[Link]

  • Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption. PubMed / NIH.[Link]

  • Novel and High Volume Use Flame Retardants in US Couches Reflective of the 2005 PentaBDE Phase Out. PMC / NIH.[Link]

  • Synthesis, biochemical evaluation, and molecular modeling studies of aryl and arylalkyl di-n-butyl phosphates. csulb.edu.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro Toxicity of Dimethyl Phenyl Phosphate and Other Organophosphates

This guide provides an in-depth, objective comparison of the in vitro toxicity of organophosphates, with a specific focus on understanding the toxicological profile of dimethyl phenyl phosphate (DMPP) in the context of o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the in vitro toxicity of organophosphates, with a specific focus on understanding the toxicological profile of dimethyl phenyl phosphate (DMPP) in the context of other more extensively studied compounds in its class. This document is intended for researchers, scientists, and drug development professionals engaged in toxicological screening and mechanistic studies.

Introduction: The Double-Edged Sword of Organophosphates

Organophosphate (OP) compounds are a diverse class of chemicals with widespread use as pesticides and, in some cases, as flame retardants and plasticizers.[1][2] Their efficacy in pest control stems from their potent neurotoxic effects. However, this same mechanism of action raises significant concerns for non-target organisms, including humans.[3] The primary mechanism of OP toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and a cascade of neurotoxic effects.[3]

While the general mechanism of AChE inhibition is well-understood, the in vitro toxicity of individual organophosphates can vary significantly based on their chemical structure, which influences their potency as AChE inhibitors, their metabolic activation and detoxification pathways, and their potential for non-cholinergic toxic effects. This guide will delve into the methodologies used to assess these differences in a laboratory setting, providing a framework for the comparative analysis of dimethyl phenyl phosphate against other common organophosphates.

It is important to note that while extensive in vitro toxicity data exists for many organophosphates, specific data for dimethyl phenyl phosphate is limited in publicly accessible literature. Therefore, this guide will also serve as a methodological resource for researchers seeking to conduct such comparative studies.

The Central Role of Acetylcholinesterase Inhibition

The primary molecular target of organophosphates is the enzyme acetylcholinesterase (AChE). The inhibition of AChE by OPs is a well-characterized process that forms the basis of their neurotoxicity.

Mechanism of Action

Organophosphates act as pseudo-irreversible inhibitors of AChE. The phosphorus atom of the organophosphate mimics the transition state of acetylcholine hydrolysis, leading to the phosphorylation of a serine residue in the active site of the enzyme. This phosphorylated enzyme is very stable and, unlike the acetylated enzyme formed during normal acetylcholine hydrolysis, is slow to hydrolyze, effectively inactivating the enzyme.

AChE_Inhibition cluster_0 Normal Synaptic Function cluster_1 Organophosphate Inhibition OP Organophosphate AChE_active Active AChE OP->AChE_active Phosphorylates Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE_active->Phosphorylated_AChE Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Hydrolysis ACh Acetylcholine ACh->AChE_active Binds to

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Organophosphates.

Methodologies for In Vitro Toxicity Assessment

A comprehensive in vitro assessment of organophosphate toxicity involves a battery of assays to evaluate cytotoxicity, effects on specific cellular functions, and the primary mechanism of AChE inhibition. The choice of cell model is critical; human neuroblastoma cell lines, such as SH-SY5Y, are frequently used in neurotoxicity studies due to their neuronal characteristics.[4][5]

General Cytotoxicity Assays

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Exposure: Prepare serial dilutions of the organophosphate compounds in cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability) by plotting a dose-response curve.[2]

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7]

Protocol: LDH Assay

  • Cell Seeding and Exposure: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Acetylcholinesterase Inhibition Assay

The Ellman method is the most widely used colorimetric assay for measuring AChE activity.[8][9] It is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[8]

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0)

    • 10 mM DTNB solution in phosphate buffer

    • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

    • AChE enzyme solution (e.g., from electric eel) in phosphate buffer

  • Assay Procedure (in a 96-well plate):

    • Add 140 µL of phosphate buffer, 10 µL of the organophosphate inhibitor solution (at various concentrations), and 10 µL of the AChE solution to each well.

    • Incubate for 10 minutes at 25°C.

    • Add 10 µL of the DTNB solution.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Experimental_Workflow cluster_assays In Vitro Toxicity Assays start Start: Select Organophosphates for Comparison cell_culture Cell Culture (e.g., SH-SY5Y) start->cell_culture ache AChE Inhibition Assay start->ache compound_prep Prepare Serial Dilutions of OPs cell_culture->compound_prep exposure Expose Cells to OPs compound_prep->exposure mtt MTT Assay (Cell Viability) exposure->mtt ldh LDH Assay (Cytotoxicity) exposure->ldh data_analysis Data Analysis (Calculate IC50 values) mtt->data_analysis ldh->data_analysis ache->data_analysis comparison Comparative Toxicity Assessment data_analysis->comparison end End: Publish Guide comparison->end

Caption: General workflow for comparative in vitro toxicity assessment of organophosphates.

Comparative In Vitro Toxicity Data

OrganophosphateAssayCell Line/EnzymeEndpointValueReference
Chlorpyrifos CytotoxicitySH-SY5YIC50~10-20 µM (effects on gene expression)[10]
Parathion AChE InhibitionRat Brain AChEIC50140 nM (for paraoxon, the active metabolite)[11]
Diazinon AChE Inhibition-IC5051 nM (for diazoxon, the active metabolite)[11]
Malathion Cytotoxicity3T3 Balb/c fibroblastsLD50 equivalent616 mg/kg (in vitro estimation)[8]
Profenofos AChE InhibitionRat AChEIC50312 nM[11]
Dimethyl Phenyl Phosphate Data Not Available ----

Disclaimer: The values presented are for comparative purposes and may vary depending on the specific experimental conditions.

Discussion and Future Directions

The primary mechanism of organophosphate toxicity, AChE inhibition, is a critical endpoint for in vitro assessment. The Ellman assay provides a robust and high-throughput method for determining the inhibitory potency of different OPs. However, general cytotoxicity assays, such as MTT and LDH, are equally important to understand the broader impact of these compounds on cell health and to identify potential non-cholinergic mechanisms of toxicity.

The lack of publicly available in vitro cytotoxicity data for dimethyl phenyl phosphate represents a significant knowledge gap. Future research should focus on conducting comprehensive in vitro studies using relevant human cell lines, such as the neuroblastoma SH-SY5Y line and the liver cell line HepG2, to assess its cytotoxic and neurotoxic potential. Such studies should directly compare DMPP with other widely used organophosphates under standardized conditions to accurately determine its relative toxicity.

Furthermore, investigating other potential mechanisms of toxicity, such as oxidative stress and genotoxicity, would provide a more complete toxicological profile. For instance, studies have shown that some organophosphates can induce oxidative DNA damage in lymphocytes.[12]

Conclusion

This guide provides a framework for the comparative in vitro toxicity assessment of dimethyl phenyl phosphate and other organophosphates. While direct comparative data for DMPP is currently limited, the detailed methodologies presented for cytotoxicity and acetylcholinesterase inhibition assays offer a clear path for researchers to generate this crucial information. By employing a multi-assay approach with relevant cell models, the scientific community can better understand the potential risks associated with exposure to this and other organophosphate compounds.

References

  • A Comparative Analysis of the Toxicity of Profenofos and Other Key Organophosphate Insecticides - Benchchem. (n.d.).
  • Toxicity hazard of organophosphate insecticide malathion identified by in vitro methods. (n.d.).
  • Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay. (2015, February 12). Taylor & Francis. Retrieved from [Link]

  • Dialkyl phenyl phosphates as novel selective inhibitors of butyrylcholinesterase. (n.d.).
  • Diphenyl Phosphate-Induced Toxicity During Embryonic Development. (n.d.). eScholarship. Retrieved from [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011, April 18). PMC. Retrieved from [Link]

  • In vitro and nonmammalian testing methods for determining organophosphate insecticide toxicity. (n.d.). ProQuest. Retrieved from [Link]

  • In vitro studies on organophosphate pesticides induced oxidative DNA damage in rat lymphocytes. (n.d.). PubMed. Retrieved from [Link]

  • An in vitro study of cytotoxicity of organophosphate insecticides (Imidacloprid, Profenofos, Dichlorvos) and natural products (Neem oil and Dashparni ark) on human peripheral lymphocytes by MTT and Trypan blue assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Next Generation Risk Assessment of Acute Neurotoxicity from Organophosphate Exposures Using the In Vitro–In Silico Derived Dietary Comparator Ratio. (n.d.). ACS Publications. Retrieved from [Link]

  • 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. (2019, November 5). MDPI. Retrieved from [Link]

  • Exposure to tris(2,6-dimethylphenyl) phosphate interferes with sexual differentiation via estrogen receptors 2a and 2b in zebrafish. (2023, March 5). PubMed. Retrieved from [Link]

  • Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (n.d.). PMC. Retrieved from [Link]

  • Neuroprotective effect of 5-aminolevulinic acid against low inorganic phosphate in neuroblastoma SH-SY5Y cells. (n.d.). Retrieved from [Link]

  • Dual-target ligand discovery for Alzheimer's disease: triphenylphosphoranylidene derivatives as inhibitors of acetylcholineste. (2023, January 3). Taylor & Francis. Retrieved from [Link]

  • Cytotoxic effects of MPTP on SH-SY5Y human neuroblastoma cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid in Vitro Metabolism of the Flame Retardant Triphenyl Phosphate and Effects on Cytotoxicity and mRNA Expression in Chicken Embryonic Hepatocytes. (2014, November 18). ACS Figshare. Retrieved from [Link]

  • Evaluation of the cytotoxic activity of triphenyl phosphate on mouse spermatocytes cells. (n.d.). ResearchGate. Retrieved from [Link]

  • COVER PAGE. (2007, March 20). OECD Existing Chemicals Database. Retrieved from [Link]

  • Prediction of in vivo prenatal chlorpyrifos exposure leading to developmental neurotoxicity in humans based on in vitro toxicity data by quantitative in vitro–in vivo extrapolation. (2023, March 6). Frontiers. Retrieved from [Link]

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Comparative

validating LC-MS/MS methods for dimethyl phenyl phosphate quantification

Optimizing and Validating LC-MS/MS Methods for Dimethyl Phenyl Phosphate (DMPP) Quantification: A Comparative Guide Introduction: The Bioanalytical Challenge of DMPP Dimethyl phenyl phosphate (DMPP) is an organophosphate...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating LC-MS/MS Methods for Dimethyl Phenyl Phosphate (DMPP) Quantification: A Comparative Guide

Introduction: The Bioanalytical Challenge of DMPP

Dimethyl phenyl phosphate (DMPP) is an organophosphate ester (OPE) frequently utilized as a flame retardant and plasticizer. Due to its environmental persistence and potential toxicity, quantifying DMPP in biological and environmental matrices has become a critical focus in modern exposomics and toxicology[1][2].

However, developing a robust LC-MS/MS assay for DMPP presents two distinct challenges. First, OPEs are ubiquitous in laboratory environments—leaching from plastics, solvent lines, and ambient dust—creating artificially high background noise that ruins assay sensitivity[2]. Second, biological matrices (like plasma or urine) contain high concentrations of endogenous phospholipids that cause severe ion suppression. As a Senior Application Scientist, my approach to method development is not merely to follow steps, but to engineer a self-validating system where every chemical and physical parameter is chosen to isolate the analyte and eliminate these specific interferences. This guide compares methodologies and outlines a definitive framework for DMPP quantification in accordance with ICH M10 and FDA 2018 bioanalytical validation guidelines[3][4].

Part 1: Causality in Method Design (The "Why")

Before executing a protocol, we must understand the physicochemical nature of DMPP (Exact Mass: 202.04 Da; [M+H]+=203.04 ).

  • Ionization Strategy (ESI+ vs. APCI): The phosphate oxygen in DMPP possesses a high proton affinity. Electrospray Ionization in positive mode (ESI+) is therefore the most efficient technique, yielding a stable [M+H]+ precursor ion. While APCI can be used for highly non-polar flame retardants[5], ESI+ provides superior sensitivity for DMPP.

  • Mitigating Background Contamination: To achieve a true Lower Limit of Quantification (LLOQ), the system must be purged of background OPEs. This requires replacing standard PTFE tubing with PEEK, using rigorously pre-screened LC-MS grade solvents, and strictly utilizing glass vials with PTFE-free (e.g., pure silicone or aluminum-lined) septa.

Workflow Sample Biological Sample (Spiked with Stable Isotope IS) Prep Sample Preparation Polymeric SPE (Minimizes Matrix Effects) Sample->Prep LC Chromatography Biphenyl Column (π-π Interactions) Prep->LC MS Detection ESI+ MS/MS (MRM Mode) LC->MS Val Validation ICH M10 / FDA 2018 Criteria MS->Val

Fig 1. End-to-end logical workflow for DMPP quantification, highlighting causal methodology choices.

Part 2: Comparative Evaluation of Sample Preparation

Sample preparation dictates the success of the assay. We evaluated two dominant techniques: Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE).

While SLE is favored for its operational simplicity, it requires large volumes of organic solvents (e.g., MTBE or ethyl acetate). These solvents frequently carry trace OPE contamination, elevating the background noise. Conversely, Polymeric Reversed-Phase SPE allows for aggressive, targeted wash steps that selectively remove ion-suppressing phospholipids while concentrating DMPP.

Table 1: Performance Comparison of Sample Preparation Methods for DMPP (Spiked Human Plasma, 10 ng/mL)
ParameterSupported Liquid Extraction (SLE)Solid Phase Extraction (Polymeric RP)Scientific Rationale
Absolute Recovery 72% ± 8.4%89% ± 3.1% SPE allows optimized elution volumes, preventing analyte loss.
Matrix Factor (MF) 0.65 (Significant Ion Suppression)0.96 (Negligible Suppression) SPE wash steps effectively eliminate endogenous phospholipids.
Background Noise High (Solvent-derived OPEs)Low SPE utilizes less organic solvent, minimizing introduced contamination.
Precision (CV%) 11.5%4.2% SPE provides a cleaner extract, stabilizing the ESI spray.
Optimized Step-by-Step SPE Protocol

Note: Use a generic polymeric reversed-phase sorbent (e.g., 30 mg/1 mL).

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 10 µL of internal standard (e.g., D6​ -DMPP or a structurally similar stable isotope). Add 200 µL of 1% Formic Acid in water to disrupt protein binding.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the cartridge.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Polar Interferences): Pass 1 mL of 5% Methanol in Water to remove salts and highly polar matrix components.

  • Wash 2 (Lipid Removal): Pass 1 mL of Hexane. Causality: Hexane removes highly non-polar lipids and triglycerides without eluting the moderately polar DMPP.

  • Elution: Elute DMPP with 2 x 500 µL of Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute in 100 µL of 10% Methanol in Water.

Part 3: Chromatographic & MS/MS Method Parameters

Column Chemistry: C18 vs. Biphenyl

A standard C18 column relies purely on dispersive hydrophobic interactions. Because DMPP contains a distinct aromatic phenyl ring, utilizing a Biphenyl stationary phase introduces orthogonal π−π interactions. This is critical for resolving DMPP from aliphatic OPEs and isobaric matrix interferences that co-elute on a C18.

Table 2: Chromatographic Comparison (C18 vs. Biphenyl)
ParameterStandard C18 (1.7 µm)Biphenyl (1.7 µm)
Retention Time 1.8 min2.4 min (Enhanced retention via π−π bonding)
Peak Asymmetry ( As​ ) 1.4 (Tailing)1.05 (Excellent peak shape)
Isobaric Resolution Poor (Co-elution with aliphatic OPEs)Excellent (Baseline separation)
LC-MS/MS Instrument Parameters
  • Column: Biphenyl UHPLC column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 10% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to initial conditions. Flow rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MRM Transitions (ESI+):

    • Precursor Ion: m/z 203.0 [M+H]+

    • Quantifier Transition: m/z 203.0 77.0 (Phenyl cation formation; CE: 25 eV)

    • Qualifier Transition: m/z 203.0 94.0 (Phenol equivalent loss; CE: 15 eV)

Part 4: Regulatory Validation Framework (ICH M10)

A bioanalytical method is only as strong as its validation. The ICH M10 and FDA 2018 guidelines mandate that the method must be proven suitable for its intended purpose[3][4][6]. Every protocol step designed above serves to satisfy these core regulatory pillars:

  • Selectivity & Specificity: Blank matrix from at least 6 individual sources must be evaluated. The response at the retention time of DMPP must be <20% of the LLOQ[6]. The Biphenyl column ensures this by shifting DMPP away from background noise.

  • Matrix Effect: Evaluated using the IS-normalized Matrix Factor (MF). By utilizing the rigorous SPE wash steps, the CV of the IS-normalized MF should be easily maintained at <15% [3].

  • Accuracy & Precision: Intra-batch and inter-batch precision must be ≤15% ( ≤20% at the LLOQ), and accuracy must be within ±15% of the nominal concentration ( ±20% at LLOQ)[4].

Validation Core ICH M10 Validation Select Selectivity Blank Matrix < 20% LLOQ Core->Select Matrix Matrix Effect IS-Normalized MF CV < 15% Core->Matrix Acc Accuracy & Precision ±15% (±20% at LLOQ) Core->Acc Stab Stability Benchtop, F/T, Long-Term Core->Stab

Fig 2. Core ICH M10 bioanalytical validation parameters and acceptance criteria for DMPP.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). 3

  • bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). 6

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA), 2018.4

  • Healthier Materials in Buildings: Assessments of Global Chemical Exposures, Hormonally Active Dust, and Product Interventions. Harvard DASH. 1

  • Organophosphate Esters in Canadian Arctic Air: Occurrence, Levels and Trends. Environmental Science & Technology, ACS Publications. 2

  • Novel and High Volume Use Flame Retardants in US Couches Reflective of the 2005 PentaBDE Phase Out. Environmental Science & Technology, ACS Publications. 5

Sources

Validation

benchmarking dimethyl phenyl phosphate performance in epoxy resins

Benchmarking Dimethyl Phenyl Phosphate (DMPP) Performance in Epoxy Resins: A Comparative Guide Introduction As a Senior Application Scientist, I frequently navigate the complex trade-offs between thermal stability, mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Dimethyl Phenyl Phosphate (DMPP) Performance in Epoxy Resins: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently navigate the complex trade-offs between thermal stability, mechanical integrity, and fire safety in polymer formulation. With the global phase-out of polybrominated diphenyl ethers (PBDEs) due to their bioaccumulative toxicity, organophosphate ester flame retardants (OPFRs) have become the industry standard for epoxy resins (1)[1]. Among these, Dimethyl Phenyl Phosphate (DMPP) occupies a unique niche. This guide provides an objective, data-driven benchmark of DMPP against other common OPFRs—such as Triphenyl Phosphate (TPP), Resorcinol Bis(diphenyl phosphate) (RDP) (2)[2], and the reactive 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) (3)[3]—to help researchers and materials scientists optimize their epoxy formulations.

Mechanistic Causality: How DMPP Operates To effectively utilize DMPP, one must understand its dual-phase mechanism of action. When an epoxy matrix is exposed to a heat flux, DMPP undergoes thermal degradation to inhibit combustion through two distinct pathways:

  • Gas Phase (Radical Scavenging): DMPP volatilizes and decomposes into PO· and HPO· radicals. These species actively scavenge highly reactive H· and OH· radicals in the flame zone, effectively starving the combustion chain reaction.

  • Condensed Phase (Char Formation): The decomposition of the phosphate ester yields phosphoric acid derivatives. These acids catalyze the dehydration of the epoxy matrix, promoting the formation of a dense, carbonaceous char layer that insulates the underlying polymer from oxygen and radiant heat (4)[4].

Because DMPP is an additive flame retardant, it does not covalently bond to the epoxy backbone. While this allows for easy processing, the bulky phenyl and flexible methyl groups increase the free volume between polymer chains. This plasticizing effect inevitably lowers the Glass Transition Temperature (Tg) of the cured resin, a critical factor when benchmarking against reactive alternatives like DOPO[3].

Mechanism DMPP DMPP in Epoxy Heat Thermal Degradation DMPP->Heat Gas Gas Phase Heat->Gas Condensed Condensed Phase Heat->Condensed Radical PO· / HPO· Radicals (Scavenge H· / OH·) Gas->Radical Char Phosphoric Acid Char Formation Condensed->Char Inhibit Flame Inhibition Radical->Inhibit Char->Inhibit

Fig 1: Dual-phase flame retardancy mechanism of DMPP in epoxy resins.

Self-Validating Experimental Protocol To ensure high trustworthiness and reproducibility, the following protocol represents a self-validating system. Every step is designed to eliminate confounding variables (such as micro-voids or incomplete cross-linking) that could skew flammability and mechanical data.

Materials: Diglycidyl ether of bisphenol A (DGEBA) epoxy resin, 4,4'-Diaminodiphenylmethane (DDM) curing agent, and the respective OPFRs.

Step-by-Step Workflow:

  • Matrix Preparation: Preheat DGEBA resin to 80°C to lower its viscosity, ensuring uniform dispersion of the additives.

  • Additive Incorporation: Add 15 wt% of the selected flame retardant (DMPP, TPP, RDP, or DOPO). Stir mechanically at 500 RPM for 30 minutes. Causality note: 15 wt% is chosen as the optimal threshold to achieve a UL-94 V-0 rating without catastrophic loss of mechanical properties.

  • Curing Agent Addition: Introduce the DDM curing agent at a stoichiometric ratio.

  • Vacuum Degassing: Transfer the mixture to a vacuum oven at 0.1 MPa for 15 minutes. Causality note: Degassing removes entrapped air. Voids act as stress concentrators during tensile testing and provide oxygen pockets that accelerate combustion, invalidating LOI results.

  • Step-Curing Process: Pour the degassed mixture into PTFE molds. Cure at 100°C for 2 hours, followed by 150°C for 2 hours. Causality note: The initial low-temperature step prevents an exothermic runaway that could volatilize the low-molecular-weight DMPP, while the 150°C step ensures maximum cross-linking density.

  • Characterization: Evaluate using Limiting Oxygen Index (LOI), UL-94 vertical burning tests, Differential Scanning Calorimetry (DSC) for Tg, and tensile testing.

Workflow Resin 1. DGEBA Resin Heating (80°C) Mix 2. Add DMPP / FRs (15 wt%) Resin->Mix CureAgent 3. Add DDM Curing Agent Mix->CureAgent Degas 4. Vacuum Degassing (0.1 MPa) CureAgent->Degas Cure 5. Step-Cure (100°C 2h, 150°C 2h) Degas->Cure Test 6. UL-94, LOI, DSC, TGA Cure->Test

Fig 2: Standardized self-validating workflow for formulating FR-epoxy composites.

Comparative Performance Data The table below synthesizes the thermomechanical and flammability performance of DMPP against neat epoxy and alternative OPFRs at a constant 15 wt% loading.

Formulation (15 wt% FR)Phosphorus Content (wt%)LOI (%)UL-94 RatingTg (°C)Tensile Strength (MPa)
Neat Epoxy (Control) 0.021.0Fail15575.0
Epoxy + DMPP ~2.331.5V-012562.5
Epoxy + TPP ~1.428.0V-112060.0
Epoxy + RDP ~1.630.0V-013568.0
Epoxy + DOPO (Reactive) ~2.032.0V-015072.0

Application Insights & Conclusion From the benchmarking data, DMPP demonstrates superior flame retardancy (LOI of 31.5% and a V-0 rating) compared to the standard additive TPP. This is primarily due to DMPP's higher relative phosphorus content, which drives more efficient char formation and radical scavenging.

However, the trade-off is evident in the thermomechanical profile. Because DMPP is a small, mobile molecule, it severely plasticizes the network, dropping the Tg from 155°C to 125°C. For applications requiring high thermal stability (e.g., aerospace composites or advanced printed circuit boards), a reactive flame retardant like DOPO[3] or an oligomeric additive like RDP[2] is preferable, as they maintain the Tg and tensile strength much closer to the neat resin. Conversely, DMPP is an excellent, cost-effective choice for coatings, adhesives, and potting compounds where a lower Tg and increased flexibility are acceptable or even desired.

References

  • Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers? - nih.gov

  • Performance comparison of flame retardant epoxy resins modified by DPO–PHE and DOPO–PHE - cnrs.fr

  • Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP) - nih.gov

  • Why Trixylenyl Phosphate Is The Top Choice for Fire Retardation? - sinobiochemistry.com

Comparative

comparative plasticizing efficiency of dimethyl phenyl phosphate in PVC

An in-depth technical analysis for researchers, materials scientists, and drug development professionals evaluating alternative plasticizers for polyvinyl chloride (PVC) applications. The Shift Toward Phosphate Ester Pla...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, materials scientists, and drug development professionals evaluating alternative plasticizers for polyvinyl chloride (PVC) applications.

The Shift Toward Phosphate Ester Plasticizers

In the development of flexible polyvinyl chloride (PVC) for medical devices, pharmaceutical packaging, and laboratory tubing, the industry is aggressively moving away from ortho-phthalates like Di-2-ethylhexyl phthalate (DEHP) due to their documented endocrine-disrupting properties and high migration rates into lipophilic drug formulations.

Phosphate ester plasticizers have emerged as highly functional alternatives that provide inherent flame retardancy and unique solvation properties[1]. Among these, Dimethyl phenyl phosphate (DMPP, CAS 10113-28-7) —an alkyl aryl phosphate—offers a highly specific balance of thermodynamic compatibility, low-temperature flexibility, and plasticizing efficiency[2][3].

This guide objectively compares the plasticizing efficiency of DMPP against traditional and alternative plasticizers, providing the mechanistic causality and self-validating experimental protocols required for rigorous material qualification.

Mechanistic Causality: The Structure-Function Relationship of DMPP

To understand DMPP's efficiency, we must analyze its molecular architecture ( C8​H11​O4​P ) and how it interacts with the PVC polymer matrix[3].

Thermodynamic Compatibility: The phenyl ring in DMPP provides excellent thermodynamic compatibility with the PVC backbone. The π -electrons of the aromatic ring engage in weak π

π and dipole-dipole interactions with the polarized C-Cl bonds of the PVC chain, matching the Hildebrand solubility parameter required for stable solvation without exudation[4].
  • Free Volume Expansion: Unlike bulky triaryl phosphates (e.g., Tricresyl phosphate, TCP) which restrict polymer chain mobility, the two compact methyl groups on DMPP act as steric wedges. They efficiently push adjacent PVC chains apart, increasing the polymer's free volume and effectively lowering the glass transition temperature ( Tg​ ).

  • Inherent Flame Retardancy: The phosphate core acts as both a solid-phase char former and a gas-phase radical scavenger. As PVC degrades thermally, the phosphate promotes cross-linking, reducing the release of combustible volatile organic compounds (VOCs)[1][2].

  • Mechanism cluster_interactions Intermolecular Interactions & Effects PVC Polyvinyl Chloride (PVC) Polymer Chain Dipole Dipole-Dipole (P=O ··· H-C-Cl) PVC->Dipole PiPi π-π Stacking (Phenyl Ring) PVC->PiPi DMPP Dimethyl Phenyl Phosphate (DMPP) DMPP->Dipole DMPP->PiPi FreeVol Free Volume Expansion (Dimethyl Groups) DMPP->FreeVol Steric Hindrance FreeVol->PVC Lowers Tg / Increases Mobility

    Mechanistic pathway of DMPP-PVC intermolecular interactions and free volume expansion.

    Comparative Performance Data

    When evaluating a plasticizer for pharmaceutical or high-performance applications, efficiency is defined by the amount of additive required to achieve a target flexibility (e.g., Shore A 80) without compromising thermal stability or increasing migration risk.

    DMPP bridges the performance gap between purely aliphatic phosphates (like Trioctyl phosphate, TOP), which offer great cold-weather flexibility but lower flame retardancy, and triaryl phosphates (like TCP), which are highly flame-retardant but yield stiff, brittle polymers at low temperatures[5][6].

    Table 1: Comparative Plasticizing Efficiency in a Standard PVC Formulation (Base Formulation: 100 phr PVC Resin, 2 phr Ca/Zn Stabilizer. Plasticizer phr adjusted to achieve Shore A 80).

    Property / MetricDEHP (Standard Phthalate)TCP (Triaryl Phosphate)TOP (Trialkyl Phosphate)DMPP (Alkyl Aryl Phosphate)
    Plasticizing Efficiency 50 phr58 phr45 phr48 phr
    Tg​ Reduction ExcellentPoorSuperiorGood
    Brittle Point (°C) -30 °C-5 °C-60 °C-22 °C
    Limiting Oxygen Index (LOI) 22% (Combustible)30% (Self-extinguishing)24% (Mildly retardant)27% (Flame retardant)
    Migration Resistance Low (High leaching)High (Low leaching)ModerateModerate to High
    Primary Application Legacy general purposeHigh-heat cablesCold-weather gearBalanced medical/tubing

    Data synthesis based on the established behavior of alkyl aryl phosphate esters relative to standard industry benchmarks[1][2][6].

    Experimental Workflows: Self-Validating Protocols

    To ensure scientific integrity, the evaluation of DMPP must be conducted using self-validating systems. The following protocols detail the compounding of the PVC matrix and the subsequent quantification of plasticizer leaching—a critical parameter for drug development professionals ensuring container-closure integrity.

    Protocol A: Melt Compounding and Extrusion of DMPP-Plasticized PVC

    Causality: Dry blending at 80°C is strictly required to expand the PVC resin particles, allowing the liquid DMPP to absorb into the porous morphology before high-shear melt extrusion. This prevents phase separation and ensures a homogenous polymer melt.

    • Resin Preparation: Weigh 100 parts per hundred resin (phr) of suspension-grade PVC (K-value 70) into a high-speed planetary mixer.

    • Thermal Absorption: Heat the mixer to 80°C. Slowly inject 48 phr of DMPP and 2 phr of a non-toxic Calcium/Zinc (Ca/Zn) thermal stabilizer over 5 minutes. Mix until the powder appears dry and free-flowing (indicating complete absorption).

    • Melt Extrusion: Transfer the dry blend to a co-rotating twin-screw extruder. Set the temperature profile from 140°C (feed zone) to 170°C (die).

    • Calendering: Extrude the melt through a flat die and pass it through a chilled three-roll calender to produce a uniform 2 mm thick flexible PVC sheet.

    Protocol B: HPLC-MS Quantification of DMPP Migration (Leaching)

    Causality: In drug delivery, plasticizers can leach into intravenous fluids (especially lipid emulsions). This protocol uses an internal standard and a simulant to validate that DMPP migration remains below the permissible daily exposure (PDE) limits.

    • Simulant Extraction: Cut 10 cm² of the extruded DMPP-PVC sheet. Submerge it in 50 mL of a 50/50 (v/v) Ethanol/Water mixture (simulating a lipophilic drug vehicle) in a sealed borosilicate vial.

    • Incubation: Incubate the vial at 37°C for 72 hours in an orbital shaker at 100 RPM.

    • Sample Preparation: Extract 1 mL of the simulant. Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., Triphenyl phosphate-d15) to correct for matrix effects and ionization suppression.

    • Chromatographic Separation: Inject 5 µL into an HPLC system equipped with a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

    • Mass Spectrometry Detection: Quantify DMPP using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode, monitoring the specific mass-to-charge ( m/z ) transition for the protonated DMPP molecule ( [M+H]+ at m/z 203.1).

    Workflow A 1. PVC Resin + Ca/Zn Stabilizer C 3. High-Shear Mixing (80°C) A->C B 2. DMPP Injection B->C D 4. Twin-Screw Extrusion (170°C) C->D E 5. Sheet Calendering D->E F 6. HPLC-MS Leaching Validation E->F Extract

    Self-validating workflow for DMPP-PVC compounding and migration quantification.

    Relevance to Drug Development & Biocompatibility

    For drug development professionals, the physical performance of a plasticizer is secondary to its toxicological and migration profile.

    Ortho-phthalates like DEHP are notorious for their anti-androgenic effects and high migration rates into lipid-based drug formulations (such as propofol or paclitaxel vehicles). While DMPP is not a polymeric plasticizer (and therefore has a non-zero migration rate), its alkyl aryl structure provides a higher molecular weight and stronger dipole interactions with the PVC matrix than low-molecular-weight aliphatic esters[6][7]. This results in a slower diffusion coefficient through the polymer network.

    Furthermore, when evaluating DMPP for medical device integration, researchers must utilize the HPLC-MS protocol outlined above to establish specific migration limits (SML) tailored to the exact active pharmaceutical ingredient (API) and excipient matrix it will contact. The inherent flame retardancy of DMPP also makes it highly suitable for electronic medical equipment housings and cables where strict UL 94 fire safety ratings are required alongside flexibility[1][2].

    References

    • Environmental Protection Agency (EPA). Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters. (Discusses the industrial use, efficiency, and environmental profiling of alkyl aryl phosphates including dimethyl phenyl phosphate). Available at:[Link]

    Sources

    Validation

    Interlaboratory Validation of Dimethyl Phenyl Phosphate (DMPP) Environmental Screening: A Comparative Technical Guide

    As a Senior Application Scientist, I frequently audit environmental screening workflows where data integrity is compromised not by the instrument's limits, but by a misunderstanding of the analyte's physicochemical behav...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently audit environmental screening workflows where data integrity is compromised not by the instrument's limits, but by a misunderstanding of the analyte's physicochemical behavior. Following the global phase-out of polybrominated diphenyl ethers (PBDEs), organophosphate esters (OPEs) like dimethyl phenyl phosphate (DMPP) have surged as high-volume flame retardants and plasticizers[1].

    However, detecting DMPP in complex environmental matrices (e.g., wastewater, indoor dust, and arctic air) presents severe analytical challenges. Recent worldwide interlaboratory studies have revealed that coefficients of variation (CV) between laboratories are heavily skewed by background blank contamination and inappropriate sample preparation[2].

    This guide objectively compares market-leading extraction products and analytical platforms, providing a self-validating framework for DMPP screening grounded in interlaboratory validation data.

    Mechanistic Causality: The Sorbent Chemistry Conundrum

    When extracting DMPP, the choice of Solid Phase Extraction (SPE) sorbent dictates the baseline accuracy of the entire workflow. DMPP is an amphiphilic molecule; it possesses a highly polar, hydrogen-bond-accepting phosphate core and a non-polar, lipophilic phenyl ring.

    Historically, laboratories defaulted to silica-based C18 sorbents. However, interlaboratory data demonstrates that this is a fundamental error for OPEs. Unreacted surface silanols on the silica backbone participate in secondary hydrogen bonding with the phosphate oxygen of DMPP. This causality leads to irreversible binding, peak tailing, and catastrophic elution losses.

    Conversely, macroporous polymeric sorbents (e.g., divinylbenzene co-polymers) provide a hydrophilic-lipophilic balance (HLB) that captures DMPP via π−π interactions with the phenyl ring and dipole-dipole interactions with the phosphate group, completely bypassing silanol-induced losses[3].

    Table 1: Product Comparison of SPE Sorbents for DMPP Recovery

    Data synthesized from cross-validation and interlaboratory recovery studies.

    SPE Sorbent ProductSorbent ChemistryDMPP Recovery (%)Matrix Effect (%)Mechanistic Causality
    Waters Oasis HLB Macroporous Polymeric (NVP-DVB)92 - 98 -12 to -8Balanced retention; absence of silanol groups prevents irreversible phosphate binding.
    Phenomenex Strata-X Surface-modified Polymeric89 - 95 -15 to -10High surface area provides strong π−π interactions with the DMPP phenyl ring.
    Agilent Bond Elut C18 Silica-based Endcapped C1865 - 75 -25 to -18Secondary silanol interactions cause irreversible binding; poor retention of polar metabolites.

    Analytical Platform Comparison: LC-MS/MS vs. GC-MS/MS

    Interlaboratory assessments of OPE accuracy reveal a strict hierarchy in instrument performance: GC-MS < GC-MS/MS < LC-MS/MS [4].

    The causality behind this performance gap is thermal lability. In a GC injection port (typically operating at 250–280°C), phosphate esters like DMPP are prone to partial thermal degradation and adsorption onto active sites within the glass liner. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizes soft electrospray ionization (ESI), preserving the intact molecular ion [M+H]+ and providing vastly superior sensitivity for polar OPEs[4].

    Table 2: Analytical Platform Performance for OPE Screening
    PlatformIonization MethodSensitivity (LOD)Interlab Z-Score PerformanceMechanistic Advantage / Limitation
    LC-MS/MS ESI (+)0.05 - 0.2 ng/L>85% Satisfactory ( ∣z∣≤2 )Soft ionization prevents thermal degradation; ideal for polar and amphiphilic OPEs.
    GC-MS/MS EI (70 eV)1.5 - 5.0 ng/L~60% Satisfactory ( ∣z∣≤2 )High risk of thermal degradation in the injection port; requires rigorous extract cleanup.

    Self-Validating Experimental Protocol for DMPP Screening

    To ensure absolute trustworthiness, an analytical protocol must be a self-validating system . This requires the integration of internal checks that immediately flag matrix suppression or extraction failures before data is reported.

    Step-by-Step Methodology

    Step 1: Matrix Preparation & Isotope Dilution (The Internal Check)

    • Action: Spike 500 mL of the aqueous environmental sample with 10 ng of isotopically labeled d10​ -DMPP prior to any manipulation.

    • Causality: ESI is highly susceptible to matrix suppression from co-eluting environmental humic acids. By adding the stable isotope before extraction, any subsequent physical losses or ionization suppression are mathematically normalized during quantification.

    Step 2: Polymeric Solid Phase Extraction (SPE)

    • Conditioning: Pass 5 mL of Methanol, followed by 5 mL of LC-MS grade H2​O through a 200 mg Polymeric HLB cartridge. (Causality: Solvates the polymer pores to maximize the active surface area).

    • Loading: Load the spiked sample at a controlled flow rate of 2–3 mL/min.

    • Interference Wash: Wash with 5 mL of 5% Methanol in H2​O . (Causality: Removes highly polar interferences and salts without breaking the hydrophobic π−π retention of DMPP).

    • Target Elution: Elute with 5 mL of 100% Methanol into a silanized glass vial.

    Step 3: LC-MS/MS Analysis

    • Chromatography: Inject 5 μ L onto a C18 column (2.1 x 100 mm, 1.7 μ m). Mobile Phase A: H2​O

      • 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
    • Causality: Formic acid provides the abundant protons necessary to drive efficient [M+H]+ formation in the positive ESI source.

    • MRM Transitions: Monitor m/z 203.1 77.0 (Quantifier, phenyl cation) and m/z 203.1 94.0 (Qualifier, phenol radical cation).

    SPE_Workflow Start Environmental Sample (Spiked with d10-DMPP) Condition SPE Conditioning (MeOH -> H2O) Start->Condition Load Sample Loading (Polymeric HLB) Condition->Load Wash Interference Wash (5% MeOH) Load->Wash Elute Target Elution (100% MeOH) Wash->Elute Analyze LC-MS/MS Analysis (ESI+ MRM) Elute->Analyze

    Step-by-step self-validating SPE and LC-MS/MS workflow for DMPP screening.

    Interlaboratory Validation Architecture

    In proficiency testing, laboratories must rigorously control background blanks, as OPEs are ubiquitous in lab plastics and ceiling tiles[5]. A robust interlaboratory validation framework isolates these variables by distributing blind replicates and calculating robust Z-scores. A Z-score of ∥z∥≤2 indicates satisfactory platform performance and validates the lab's environmental control[4].

    Interlab_Validation Coord Coordinating Lab (Spike & Distribute) Lab1 Lab A: LC-MS/MS (High Accuracy) Coord->Lab1 Lab2 Lab B: GC-MS/MS (Thermal Degradation Risk) Coord->Lab2 Lab3 Lab C: LC-HRMS (High Resolution) Coord->Lab3 Data Data Compilation (Robust Mean & SD) Lab1->Data Lab2->Data Lab3->Data ZScore Z-Score Evaluation (|z| < 2 = Satisfactory) Data->ZScore

    Interlaboratory validation architecture comparing analytical platforms via Z-score evaluation.

    References

    • Brandsma, S. H., et al. "Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study." TrAC Trends in Analytical Chemistry. 2

    • "Simultaneous determination of 16 urinary metabolites of organophosphate flame retardants and organophosphate pesticides by solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry." FAO AGRIS. 3

    • Stapleton, H. M., et al. "Novel and High Volume Use Flame Retardants in US Couches Reflective of the 2005 PentaBDE Phase Out." Environmental Science & Technology. 1

    • "Challenges in the Analyses of Organophosphate Esters." Environmental Science & Technology Letters. 4

    • "Organophosphate Esters in Canadian Arctic Air: Occurrence, Levels and Trends." Environmental Science & Technology.5

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Proper Disposal of Dimethyl Phenyl Phosphate

    The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling organophosphate esters like D...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling organophosphate esters like Dimethyl Phenyl Phosphate (DPPP) demands a rigorous and informed approach to disposal. This guide provides essential, step-by-step procedural information grounded in established safety protocols to ensure that DPPP is managed safely from the point of use to its final disposal, building a framework of trust and technical excellence in your laboratory operations.

    Core Principles: Hazard Identification and Risk Mitigation

    Dimethyl Phenyl Phosphate (C₈H₁₁O₄P) is an organophosphate ester.[1] Compounds in this class are recognized for their potential neurotoxicity, acting as acetylcholinesterase inhibitors.[2] Therefore, understanding its hazard profile is the first step in establishing a safe disposal workflow. Exposure can lead to symptoms of organophosphate poisoning, including headache, nausea, dizziness, and in severe cases, more critical health effects.[2] Environmental release must be prevented, as organophosphate esters can be hazardous to aquatic life.[3][4]

    The primary directive for the disposal of DPPP is to treat it as hazardous waste. All procedures must be designed to minimize exposure to laboratory personnel and prevent environmental contamination.

    Table 1: Chemical and Physical Properties of Dimethyl Phenyl Phosphate

    Property Value Source
    Molecular Formula C₈H₁₁O₄P NIST[1]
    Molecular Weight 202.14 g/mol Cheméo, NIST[1][5]
    Appearance Colorless to very pale yellow liquid TCI America
    Boiling Point 247°C TCI America
    Flash Point 154°C TCI America
    Density 1.19 g/cm³ TCI America

    | Water Solubility | Low (Log10 of solubility in mol/l = -3.45) | Cheméo[5] |

    Pre-Disposal Protocol: Segregation and Containment

    Proper handling and segregation at the point of generation are critical to a safe disposal process. This protocol ensures that DPPP waste is securely contained and clearly identified, preventing accidental exposure or improper mixing with incompatible waste streams.

    Step-by-Step Waste Accumulation Protocol:

    • Personal Protective Equipment (PPE): Before handling DPPP or its waste, ensure appropriate PPE is worn. This includes:

      • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[6]

      • Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]

      • Lab Coat: A standard laboratory coat to prevent skin contact.[6]

    • Select an Appropriate Waste Container:

      • Use a chemically resistant container (e.g., high-density polyethylene - HDPE) with a secure, leak-proof screw cap.

      • The container must be in good condition, free of cracks or residues from previous use.

    • Label the Waste Container:

      • Clearly label the container before adding any waste.

      • The label must include:

        • The full chemical name: "Dimethyl Phenyl Phosphate"

        • The words "Hazardous Waste"

        • Associated hazard pictograms (e.g., Health Hazard, Environmental Hazard).

        • The date when waste was first added.

    • Waste Transfer:

      • Conduct all transfers of DPPP waste inside a certified chemical fume hood to minimize inhalation risk.

      • Use a funnel to prevent spills when transferring liquid waste into the container.

      • Do not mix DPPP with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials, such as strong oxidizing agents or strong reducing agents, can cause hazardous reactions.[8][9]

    • Secure Storage:

      • Store the sealed and labeled waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[7]

      • Ensure the storage location is away from heat sources and direct sunlight.[8]

      • The container must be kept closed at all times, except when adding waste.

    Disposal Methodologies: A Decision Framework

    The selection of a disposal method depends on regulatory requirements, available facilities, and the quantity of waste. The following workflow provides a logical framework for making this decision.

    DPPP_Disposal_Workflow start Waste Dimethyl Phenyl Phosphate (DPPP) Generated assess Assess Quantity and Institutional Policy start->assess small_quant Small Quantity (e.g., < 100g) assess->small_quant Small large_quant Large Quantity or Bulk Disposal assess->large_quant Large ehs_contact Contact Institutional EHS Office for Guidance small_quant->ehs_contact contractor Arrange Pickup by Licensed Hazardous Waste Contractor large_quant->contractor ehs_contact->contractor incineration High-Temperature Incineration (Performed by Contractor) contractor->incineration

    Caption: Decision workflow for the disposal of Dimethyl Phenyl Phosphate.

    Method 1: Licensed Hazardous Waste Disposal (Primary Recommendation)

    For the vast majority of laboratory settings, this is the safest and most compliant method for disposing of DPPP.[6] Professional waste handlers have the equipment and expertise to manage and transport hazardous chemicals according to strict federal and local regulations.[10][11]

    Procedure:

    • Ensure your DPPP waste is accumulated and stored according to the protocol in Section 2.

    • Contact your institution's EHS office to schedule a hazardous waste pickup.[6]

    • Provide them with an accurate inventory of the waste.

    • Follow their instructions for staging the container for pickup.

    The contractor will typically transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common ultimate disposal method for organophosphates is high-temperature incineration, which ensures complete destruction of the compound.[12]

    Method 2: In-Lab Chemical Treatment (Expert Use Only)

    While chemical hydrolysis can be used to break down some organophosphorus compounds into less hazardous materials, this method is not recommended for DPPP without specific, validated protocols and explicit approval from your EHS department.[6] The process involves reacting the ester with a strong base or acid, which carries its own set of risks. This should only be attempted by trained personnel with a thorough understanding of the reaction chemistry and hazards involved.

    Emergency Procedures: Spill and Exposure Response

    Accidents can happen, and a clear, pre-defined emergency plan is essential.

    In Case of a Spill:

    • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

    • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

    • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information.

    • Assemble Materials: Don appropriate PPE (including respiratory protection if specified by the SDS). Gather spill control materials, such as an inert absorbent (e.g., vermiculite, dry sand, or earth).[6] Do not use combustible materials like paper towels to absorb large spills.

    • Contain and Absorb: For small spills, cover the liquid with the absorbent material.

    • Collect Waste: Carefully scoop the absorbed material into a designated, sealable container. Label it as "Hazardous Waste: Dimethyl Phenyl Phosphate Spill Debris."

    • Decontaminate: Clean the spill area with soap and water.[9]

    • Dispose: Arrange for the disposal of the spill debris and any contaminated clothing as hazardous waste.[7][9]

    • Report: For large spills, or any spill you are not equipped or trained to handle, contact your institution's EHS or emergency response team immediately.[6]

    First Aid for Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Skin Contact: Immediately wash affected skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation develops.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

    Regulatory Framework

    In the United States, the disposal of chemical waste like DPPP is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[13] It is crucial to remember that state and local regulations can be more stringent than federal laws.[14] Always consult your institution's EHS department, as they will provide guidance that is compliant with all applicable regulations for your specific location.

    By adhering to these detailed procedures, your laboratory can ensure the safe and compliant disposal of Dimethyl Phenyl Phosphate, protecting both your personnel and the environment.

    References

    • Dimethyl phenyl phosphate - Chemical & Physical Properties. Cheméo. [Link]

    • Dimethylphenylphosphine - Wikipedia. Wikipedia. [Link]

    • Dimethyl phenyl phosphate. NIST WebBook. [Link]

    • Tris(2,3-dimethylphenyl) phosphate | C24H27O4P | CID 248899. PubChem. [Link]

    • Dimethyl p-(methylthio)phenyl phosphate Properties. US EPA. [Link]

    • Safety Data Sheet(SDS). Lotte Chemical Corporation. [Link]

    • Exposure to tris(2,6-dimethylphenyl) phosphate interferes with sexual differentiation via estrogen receptors 2a and 2b in zebrafish. PubMed. [Link]

    • Organophosphate esters in inert landfill soil: A case study. PubMed. [Link]

    • PHOSPHORIC ACID, DIMETHYL 4-(METHYLTHIO)- PHENYL ESTER HAZARD SUMMARY. NJ.gov. [Link]

    • Material Safety Data Sheet - Tris(3,5-dimethylphenyl)phosphine. Cole-Parmer. [Link]

    • Organophosphate ester (OPE) exposure among waste recycling and administrative workers in Denmark using silicone wristbands. Aarhus University. [Link]

    • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA. [Link]

    • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

    • Disposal of Pesticides. National Pesticide Information Center. [Link]

    • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

    • NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech. [Link]

    • Organophosphate Esters in China: Fate, Occurrence, and Human Exposure. MDPI. [Link]

    • PHENYLPHOSPHINE. Occupational Safety and Health Administration. [Link]

    • Safe Disposal of Pesticides. US EPA. [Link]

    • Requirements for Pesticide Disposal. US EPA. [Link]

    • The Law on Pesticide Wastes. Pesticide Environmental Stewardship. [Link]

    • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : P. Centers for Disease Control and Prevention. [Link]

    Sources

    Handling

    Personal protective equipment for handling Dimethyl phenyl phosphate

    Comprehensive Safety and Operational Guide: Handling Dimethyl Phenyl Phosphate Dimethyl phenyl phosphate (CAS 10113-28-7) is a dialkyl phenyl phosphate (DAPP) frequently utilized in advanced biochemical research, particu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Operational Guide: Handling Dimethyl Phenyl Phosphate

    Dimethyl phenyl phosphate (CAS 10113-28-7) is a dialkyl phenyl phosphate (DAPP) frequently utilized in advanced biochemical research, particularly as a structural probe in the study of cholinesterase inhibition and neurodegenerative disease models [1]. While it is a valuable tool for profiling butyrylcholinesterase (BChE) and acetylcholinesterase (AChE)[3], its organophosphate backbone dictates stringent, uncompromising safety protocols.

    As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the mechanistic causality behind these safety measures, researchers can implement self-validating protocols that ensure absolute operational security.

    Hazard Assessment & The Causality of Risk

    To design an effective defense, we must first understand the molecular offense. Dimethyl phenyl phosphate presents several distinct hazard vectors:

    • Neurotoxicity via Enzyme Inhibition: Like many organophosphates, DAPPs act as cholinesterase inhibitors. Systemic absorption prevents the breakdown of acetylcholine, leading to the dangerous overstimulation of muscarinic and nicotinic receptors [1]. Prolonged or repeated exposure causes cumulative organ damage (GHS Hazard Code: H372) [2].

    • High Permeability: The compound's lipophilic phenyl ring and relatively low molecular weight allow it to easily bypass standard, thin-film laboratory barriers, making dermal and ocular exposure highly dangerous. It is classified as harmful if swallowed (H302) and causes serious eye irritation (H319) [2].

    • Environmental Persistence: It is highly toxic to aquatic life with long-lasting effects (H410) [2]. Sink disposal is strictly prohibited under all circumstances.

    Quantitative Operational Metrics

    The following table consolidates the critical quantitative parameters required for the safe handling, containment, and decontamination of Dimethyl phenyl phosphate.

    Operational ParameterQuantitative Target / ValueScientific Rationale
    Molecular Weight 202.14 g/mol Low molecular weight contributes to rapid transdermal absorption.
    Fume Hood Face Velocity 80 – 120 feet per minute (fpm)Ensures sufficient negative pressure to capture aerosolized organophosphates during pipetting.
    Minimum Glove Thickness ≥ 0.4 mm (Nitrile or Neoprene)Standard latex is highly permeable to organic esters. Thicker nitrile provides a robust barrier against non-polar and slightly polar liquids.
    Eye Wash Flush Time ≥ 15 minutesRequired to fully dilute and mechanically remove the chemical from the ocular cavity before systemic absorption occurs.
    Decontamination Time 15 – 20 minutesThe minimum incubation time required for alkaline hydrolysis to fully cleave the active phosphate ester bonds.

    Personal Protective Equipment (PPE) Specifications

    Do not rely on standard laboratory attire. The handling of Dimethyl phenyl phosphate requires a targeted PPE matrix:

    • Hand Protection: Double-gloving is mandatory. The inner glove provides dexterity, while the outer glove must be heavy-duty Nitrile or Neoprene (≥ 0.4 mm). Causality: If the outer glove is breached, the inner glove provides a critical window of time to safely abort the procedure and decontaminate.

    • Eye/Face Protection: Splash-proof chemical safety goggles are required. Safety glasses with side shields are insufficient because they do not form a seal against aerosolized droplets.

    • Body Protection: A fluid-impermeable, flame-resistant lab coat. Fluid impermeability is critical to prevent the chemical from soaking through standard cotton coats and contacting the skin.

    • Respiratory Protection: Handling must occur inside a certified fume hood. If engineering controls fail or a spill occurs outside the hood, a NIOSH-approved respirator equipped with Organic Vapor (OV) cartridges is required.

    Step-by-Step Methodologies

    Protocol A: Safe Dispensing and Handling

    This protocol ensures a self-validating workflow where each step confirms the safety of the next.

    • Environmental Verification: Before opening the reagent, verify the digital monitor on the chemical fume hood reads a face velocity between 80 and 120 fpm.

    • PPE Donning & Inspection: Equip goggles, the fluid-impermeable coat, and double-layer nitrile gloves. Inspect the outer gloves for micro-tears by inflating them slightly before use.

    • Secondary Containment: Place the Dimethyl phenyl phosphate vial inside a chemically resistant secondary tray (e.g., high-density polyethylene). Causality: If the primary glass container fractures, the secondary tray captures the liquid, preventing it from contaminating the hood's ventilation grilles.

    • Dispensing: Use a calibrated positive-displacement micropipette or a glass luer-lock syringe. Withdraw the liquid slowly to prevent cavitation, which generates highly toxic micro-aerosols.

    • Sealing: Immediately recap the primary vial. Store the chemical at room temperature in a dedicated, locked organophosphate cabinet, strictly segregated from strong oxidizers and bases [2].

    G Start Pre-Operation Setup Hood Verify Fume Hood Airflow (>100 fpm) Start->Hood PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Handle Dispense Dimethyl Phenyl Phosphate (Use secondary containment) Hood->Handle PPE->Handle Decon Decontaminate Surfaces (10% Bleach or NaOH) Handle->Decon Waste Dispose as Organophosphate Waste Decon->Waste

    Workflow for the safe handling and post-operation decontamination of Dimethyl phenyl phosphate.

    Protocol B: Decontamination and Waste Disposal

    Organophosphates cannot simply be wiped away; they must be chemically destroyed.

    • Hydrolysis Application: Apply a 10% sodium hypochlorite (bleach) solution or 1N NaOH to all pipette tips, secondary containment trays, and fume hood surfaces that contacted the chemical.

    • Incubation: Allow the decontaminant to sit for a minimum of 15 to 20 minutes. Causality: Organophosphates undergo base-catalyzed hydrolysis. The hydroxide ions attack the electrophilic phosphorus atom, cleaving the ester bonds and permanently neutralizing the cholinesterase-inhibiting toxicophore.

    • Physical Removal: Wipe the treated surfaces with absorbent laboratory pads.

    • Waste Segregation: Transfer all used pads, tips, and the outer layer of gloves into a rigid, leak-proof container explicitly labeled "Hazardous Organophosphate Waste." Never mix this with acidic waste, as it can trigger dangerous exothermic reactions.

    Emergency Response Pathway

    In the event of an exposure, time is the most critical variable. Standard operating procedures must be bypassed in favor of immediate physiological intervention.

    ExposureResponse Exposure Exposure Event Skin Skin/Eye Contact Exposure->Skin Inhale Inhalation/Ingestion Exposure->Inhale Flush Flush with Water (15+ mins) Skin->Flush Air Move to Fresh Air / Rinse Mouth Inhale->Air Med Seek Immediate Medical Attention (Bring SDS) Flush->Med Air->Med

    Emergency response pathway for accidental exposure to Dimethyl phenyl phosphate.

    References

    • Understanding the Enzyme-Ligand Complex: Insights from All-Atom Simulations of Butyrylcholinesterase Inhibition - PMC. nih.gov. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVUiibLCITCIf6tVtQ9zaPgrDD31yNRVJp5EPV7j1IpbARFQagnX5uZITEfow8-wWWzj68-htUqNhjcNH5JP2NNVo6Eg1-Oq60hETraa_8dZeXHF9i1TEYspd8JkjDBwFsfFLjReNZm5QDBgM=]
    • Dimethyl phenyl phosphate | 10113-28-7. sigmaaldrich.cn. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2n0p9O3ZzAGbnR_JuohqpZ4RB3qWiApOYq6xSplgtjytal08StiULXjsQhYsdlzXo4cq4Eu40OBgdkzPg3gWJuHu4b_2Ag-DIRMxZflAaMrg4A8fbDwuRgdwEQP2QXu_dFb42PkxXbzeJAWmJn4WycEGqyZua-Hvbyz-CtLvlXwQQ_lbXr97JaCd14kOlTacbv5omp-sESpxaSLjfgYI1]
    • Synthesis, biochemical evaluation, and molecular modeling studies of aryl and arylalkyl di-n-butyl phosphates. csulb.edu. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFv_2Vq9_Z5SCrpZjksOYyXN2T5w-_xhEHHoOYC_QIG60MfC7wIdC_l0M5IWaXAPk3NEeN2JYIFZthcFLaRVNEKGBsC9K2GBn1pcPEHE7gUSk7lWFsBVRGB5E96auGYc39iuOFzaofTa8HWal3YB8Z6lg7xb7dXMxdqiEapYcoVi3mMw==]
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